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  • Product: 1-Cyclopentyl-2-methyl-1,3-benzodiazole-5-carbonitrile
  • CAS: 1403483-73-7

Core Science & Biosynthesis

Foundational

De Novo Synthesis of 1-Cyclopentyl-2-methyl-1,3-benzodiazole-5-carbonitrile: A Technical Guide for Drug Development Professionals

Introduction The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antiviral, anticancer, and antihypert...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antiviral, anticancer, and antihypertensive properties.[1][2] The strategic functionalization of the benzimidazole ring system allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. This guide provides an in-depth technical overview of two plausible de novo synthesis pathways for a specific, novel benzimidazole derivative: 1-cyclopentyl-2-methyl-1,3-benzodiazole-5-carbonitrile. This molecule, with its unique substitution pattern—a cyclopentyl group at the N-1 position, a methyl group at C-2, and a carbonitrile moiety at C-5—presents an interesting scaffold for further exploration in drug discovery programs. The pathways detailed herein are designed to be robust and adaptable, providing researchers with a solid foundation for its synthesis and future analogue development.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule reveals two primary strategic approaches for its construction. The choice between these pathways may depend on the availability of starting materials, scalability, and the desired control over the introduction of substituents.

Pathway 1: Late-Stage N-Cyclopentylation

This approach focuses on constructing the 2-methyl-1,3-benzodiazole-5-carbonitrile core first, followed by the introduction of the cyclopentyl group at the N-1 position in the final step. This strategy is advantageous if the core benzimidazole intermediate is readily accessible or if a variety of N-substituents are to be explored from a common intermediate.

Pathway 2: Early-Stage N-Cyclopentylation

In this alternative strategy, the cyclopentyl group is introduced early in the synthesis by alkylating a suitable aniline precursor. The benzimidazole ring is then formed in a subsequent cyclization step. This pathway can be beneficial for avoiding potential regioselectivity issues during the N-alkylation of the pre-formed benzimidazole and may offer a more convergent synthesis.

Pathway 1: Late-Stage N-Cyclopentylation

This synthetic route prioritizes the formation of the core heterocyclic structure, 2-methyl-1H-1,3-benzodiazole-5-carbonitrile, followed by its N-alkylation.

Pathway 1: Late-Stage N-Cyclopentylation Target 1-Cyclopentyl-2-methyl- 1,3-benzodiazole-5-carbonitrile Intermediate1 2-Methyl-1H-1,3-benzodiazole- 5-carbonitrile Target->Intermediate1 N-Cyclopentylation Intermediate2 3,4-Diaminobenzonitrile Intermediate1->Intermediate2 Cyclization (Acetic Acid) Intermediate3 4-Amino-3-nitrobenzonitrile Intermediate2->Intermediate3 Reduction (e.g., H2, Pd/C) StartingMaterial 4-Acetamidobenzonitrile Intermediate3->StartingMaterial Nitration & Hydrolysis

Caption: Synthetic route for Pathway 1, commencing with the formation of the benzimidazole core.

Step 1: Synthesis of 4-Amino-3-nitrobenzonitrile

The synthesis begins with the nitration of a commercially available starting material, 4-acetamidobenzonitrile. The acetyl group serves as a protecting group for the amine and directs the incoming nitro group to the ortho position. Subsequent hydrolysis of the acetyl group affords the desired 4-amino-3-nitrobenzonitrile.

Experimental Protocol:

  • To a solution of 4-acetamidobenzonitrile (1 equivalent) in concentrated sulfuric acid, add potassium nitrate (1.1 equivalents) portion-wise while maintaining the temperature below 10°C.[3]

  • Stir the reaction mixture at 5-10°C for 2 hours.[3]

  • Pour the reaction mixture into ice-water, and collect the precipitated solid by filtration.

  • To the collected solid, add 4N hydrochloric acid and reflux the mixture for 2 hours to effect hydrolysis.[3]

  • Cool the mixture to room temperature, filter the solid, wash with water, and dry under reduced pressure to yield 4-amino-3-nitrobenzonitrile.[3]

Step 2: Synthesis of 3,4-Diaminobenzonitrile

The nitro group of 4-amino-3-nitrobenzonitrile is selectively reduced to an amine to provide the key intermediate, 3,4-diaminobenzonitrile. Catalytic hydrogenation is a clean and efficient method for this transformation.

Experimental Protocol:

  • In a reaction flask, dissolve 4-amino-3-nitrobenzonitrile (1 equivalent) in methanol.[4][5]

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).[4][5]

  • Degas the flask and introduce a hydrogen atmosphere (e.g., using a hydrogen balloon).[4][5]

  • Stir the reaction mixture vigorously at room temperature for 18 hours.[4][5]

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.[5]

  • Concentrate the filtrate under vacuum to obtain 3,4-diaminobenzonitrile, which can often be used in the next step without further purification.[4][5]

Step 3: Synthesis of 2-Methyl-1H-1,3-benzodiazole-5-carbonitrile

The benzimidazole core is formed via the Phillips condensation reaction, which involves the cyclization of the o-phenylenediamine derivative with acetic acid.

Experimental Protocol:

  • In a round-bottom flask, combine 3,4-diaminobenzonitrile (1 equivalent) and glacial acetic acid.

  • Heat the reaction mixture to reflux for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into ice-water.

  • Neutralize the solution with a base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the product.

  • Filter the solid, wash with water, and dry to afford 2-methyl-1H-1,3-benzodiazole-5-carbonitrile.

Step 4: Synthesis of 1-Cyclopentyl-2-methyl-1,3-benzodiazole-5-carbonitrile

The final step is the N-alkylation of the benzimidazole intermediate with a suitable cyclopentylating agent. The use of a strong base like sodium hydride ensures the deprotonation of the benzimidazole nitrogen, facilitating the nucleophilic attack on the cyclopentyl electrophile.

Experimental Protocol:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0°C under an inert atmosphere, add a solution of 2-methyl-1H-1,3-benzodiazole-5-carbonitrile (1 equivalent) in anhydrous DMF dropwise.[6]

  • Allow the reaction mixture to stir at room temperature for 1 hour.[6]

  • Cool the mixture back to 0°C and add cyclopentyl bromide (1.1 equivalents) dropwise.[6]

  • Let the reaction proceed at room temperature for 2-4 hours, monitoring by TLC.[6]

  • Upon completion, cautiously quench the reaction with ice-cold water.[6]

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).[6]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.

  • Purify the crude product by column chromatography to obtain 1-cyclopentyl-2-methyl-1,3-benzodiazole-5-carbonitrile.

Pathway 2: Early-Stage N-Cyclopentylation

This approach introduces the cyclopentyl moiety onto the aniline nitrogen prior to the formation of the benzimidazole ring.

Pathway 2: Early-Stage N-Cyclopentylation Target 1-Cyclopentyl-2-methyl- 1,3-benzodiazole-5-carbonitrile IntermediateA N1-Cyclopentyl-4-cyanobenzene- 1,2-diamine Target->IntermediateA Cyclization (Acetic Acid) IntermediateB N-Cyclopentyl-4-cyano-2-nitroaniline IntermediateA->IntermediateB Reduction (e.g., Fe, HCl) StartingMaterialA 4-Fluoro-3-nitrobenzonitrile IntermediateB->StartingMaterialA Nucleophilic Aromatic Substitution StartingMaterialB Cyclopentylamine

Caption: Synthetic route for Pathway 2, featuring early introduction of the cyclopentyl group.

Step 1: Synthesis of N-Cyclopentyl-4-cyano-2-nitroaniline

This step involves a nucleophilic aromatic substitution reaction where the fluorine atom of 4-fluoro-3-nitrobenzonitrile is displaced by cyclopentylamine. The electron-withdrawing nitro and cyano groups activate the aromatic ring towards nucleophilic attack.

Experimental Protocol:

  • In a suitable solvent such as ethanol or DMF, dissolve 4-fluoro-3-nitrobenzonitrile (1 equivalent).

  • Add cyclopentylamine (1.1-1.5 equivalents) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5 equivalents).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield N-cyclopentyl-4-cyano-2-nitroaniline, which may be purified by column chromatography if necessary.

Step 2: Synthesis of N¹-Cyclopentyl-4-cyanobenzene-1,2-diamine

The nitro group of N-cyclopentyl-4-cyano-2-nitroaniline is reduced to an amine to generate the required o-phenylenediamine derivative. A classical method for this reduction in the presence of other functional groups is the use of a metal in acidic medium.

Experimental Protocol:

  • To a mixture of iron powder (or tin(II) chloride) in ethanol or acetic acid, add a solution of N-cyclopentyl-4-cyano-2-nitroaniline (1 equivalent).

  • Add concentrated hydrochloric acid dropwise while stirring.

  • Heat the reaction mixture to reflux for several hours, monitoring the disappearance of the starting material by TLC.

  • After completion, cool the reaction mixture and filter to remove the excess metal.

  • Neutralize the filtrate with a base (e.g., sodium bicarbonate or sodium hydroxide solution).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts and concentrate under vacuum to give N¹-cyclopentyl-4-cyanobenzene-1,2-diamine.

Step 3: Synthesis of 1-Cyclopentyl-2-methyl-1,3-benzodiazole-5-carbonitrile

The final step is the cyclization of the N-substituted o-phenylenediamine with acetic acid to form the target benzimidazole.

Experimental Protocol:

  • Dissolve N¹-cyclopentyl-4-cyanobenzene-1,2-diamine (1 equivalent) in glacial acetic acid.

  • Heat the solution to reflux for 2-4 hours.

  • Monitor the formation of the product by TLC.

  • Upon completion, cool the reaction mixture and pour it into ice-water.

  • Neutralize with a suitable base to precipitate the crude product.

  • Collect the solid by filtration, wash with water, and dry.

  • Recrystallize or purify by column chromatography to obtain pure 1-cyclopentyl-2-methyl-1,3-benzodiazole-5-carbonitrile.

Data Summary

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Synthetic Transformation
4-Amino-3-nitrobenzonitrileC₇H₅N₃O₂163.13Nitration and hydrolysis of 4-acetamidobenzonitrile
3,4-DiaminobenzonitrileC₇H₇N₃133.15Reduction of 4-amino-3-nitrobenzonitrile
2-Methyl-1H-1,3-benzodiazole-5-carbonitrileC₉H₇N₃157.17Cyclization of 3,4-diaminobenzonitrile with acetic acid
N-Cyclopentyl-4-cyano-2-nitroanilineC₁₂H₁₃N₃O₂231.25Nucleophilic aromatic substitution
N¹-Cyclopentyl-4-cyanobenzene-1,2-diamineC₁₂H₁₅N₃201.27Reduction of N-cyclopentyl-4-cyano-2-nitroaniline
1-Cyclopentyl-2-methyl-1,3-benzodiazole-5-carbonitrile C₁₄H₁₅N₃ 225.29 Final Product

Conclusion

The two de novo synthesis pathways presented in this guide offer viable and logical approaches for the preparation of 1-cyclopentyl-2-methyl-1,3-benzodiazole-5-carbonitrile. Pathway 1, featuring a late-stage N-alkylation, is particularly well-suited for creating a library of analogues with diverse N-substituents from a common intermediate. Pathway 2, with its early introduction of the cyclopentyl group, may provide a more direct route to the target compound and avoid potential regioselectivity issues in the final step. The choice of pathway will ultimately be guided by the specific objectives of the research program, including the desired scale of synthesis, cost-effectiveness, and the availability of starting materials. The detailed protocols and strategic insights provided herein are intended to empower researchers and drug development professionals in their efforts to synthesize and explore this promising new chemical entity.

References

  • ChemicalBook. (2026, January 13). 3,4-Diaminobenzonitrile | 17626-40-3.
  • ChemicalBook. (n.d.). 3,4-Diaminobenzonitrile synthesis.
  • PrepChem.com. (n.d.). Synthesis of 4-amino-3-nitrobenzonitrile.
  • Jiménez-Juárez, R., Cruz-Chávez, W., de Jesús-Ramírez, N., Castro-Ramírez, G. I., Uribe-González, I., Martínez-Mejía, G., Ruiz-Nicolás, R., Aguirre-Alvarado, C., Castrejón-Jiménez, N. S., & García-Pérez, B. E. (2020). Synthesis and Antimycobacterial Activity of 2,5-Disubstituted and 1,2,5-Trisubstituted Benzimidazoles. Frontiers in Chemistry, 8, 589.
  • Bioorganic & Medicinal Chemistry Letters. (2011, September 15). Synthesis of novel 1,2,5-trisubstituted benzimidazoles as potential antitumor agents. Bioorganic & Medicinal Chemistry Letters, 21(18), 5484-5488.
  • BenchChem. (n.d.). Synthesis routes of 3,4-Diaminobenzonitrile.
  • ECHEMI. (n.d.). 3,4-Diaminobenzonitrile | 17626-40-3, 3,4-Diaminobenzonitrile Formula.
  • Göker, H., Kuş, C., & Abbasoğlu, U. (1995). Synthesis of 1,2,5(6)-trisubstituted benzimidazoles and evaluation of their antimicrobial activities. Archiv der Pharmazie, 328(5), 425-430.
  • Google Patents. (n.d.). CN112457213A - Catalytic synthesis method of p-aminobenzonitrile.
  • ResearchGate. (2025, August 6). Synthesis of some 1,2,5-trisubstituted benzimidazole analogs as possible anthelmintic and antimicrobial agents. Request PDF.
  • Google Patents. (n.d.). EP0430847A1 - Procedure for the preparation of N-cyclopropyl-4-fluoroanilines.
  • Hu, Y., et al. (2018). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 8(72), 41357-41381.
  • Semantic Scholar. (2023, November 8). Recent achievements in the synthesis of benzimidazole derivatives.
  • Organic Syntheses. (n.d.). p-NITROBENZONITRILE.
  • BenchChem. (n.d.). Application Notes and Protocols for N-Alkylation of Benzimidazoles.

Sources

Exploratory

Receptor Binding Affinity of 1-Cyclopentyl-2-methyl-1,3-benzodiazole-5-carbonitrile (CMBC): A Biophysical and Pharmacological Guide

Executive Summary The compound 1-cyclopentyl-2-methyl-1,3-benzodiazole-5-carbonitrile (CAS: 1403483-73-7), hereafter referred to as CMBC , represents a highly specialized small-molecule pharmacophore. Benzimidazole deriv...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-cyclopentyl-2-methyl-1,3-benzodiazole-5-carbonitrile (CAS: 1403483-73-7), hereafter referred to as CMBC , represents a highly specialized small-molecule pharmacophore. Benzimidazole derivatives are privileged scaffolds in medicinal chemistry, frequently deployed to target G Protein-Coupled Receptors (GPCRs) such as the Cannabinoid Receptor Type 1 (CB1R) and Histamine receptors.

This technical whitepaper provides an in-depth framework for evaluating the receptor binding affinity of CMBC. Moving beyond basic equilibrium dissociation constants ( Ki​ ), modern drug development requires a robust understanding of binding kinetics (residence time) and membrane partitioning. By treating CMBC as a model lipophilic GPCR ligand, this guide details the structural rationale, self-validating radioligand binding protocols, and advanced label-free Surface Plasmon Resonance (SPR) methodologies required to fully characterize its pharmacological profile.

Pharmacophore Mechanics: Structural Activity Relationship (SAR)

Understanding the binding affinity of CMBC requires analyzing its structural components and how they dictate receptor engagement. Ligands targeting transmembrane receptors do not simply bind from the aqueous extracellular space; they often partition into the cell membrane before accessing the orthosteric site via lateral diffusion [1].

  • The Benzimidazole Core: Acts as the primary hydrogen-bonding and π−π stacking scaffold. It mimics the endogenous signaling motifs required to stabilize the active (R*) or inactive (R) state of the GPCR.

  • 1-Cyclopentyl Moiety: This bulky, lipophilic group drastically increases the membrane partition coefficient ( Kmem​ ). Causality: High lipophilicity ensures the compound accumulates in the lipid bilayer, increasing the local concentration around the receptor and facilitating entry into hydrophobic transmembrane pockets (e.g., the CB1R orthosteric site) [2].

  • 5-Carbonitrile Group: An electron-withdrawing group that serves as a potent hydrogen-bond acceptor. It is strategically positioned to interact with polar residues (such as Tyrosine or Lysine) deep within the transmembrane helices.

  • 2-Methyl Group: Provides steric hindrance that restricts the rotational freedom of the core, locking the molecule into a low-energy conformation optimal for receptor recognition.

Signaling Pathway Visualization

Upon successful orthosteric binding, CMBC modulates the downstream G-protein signaling cascade. Below is the mechanistic pathway of CMBC acting as a ligand on a Gi/o​ -coupled receptor (e.g., CB1R).

G CMBC CMBC (Ligand) Membrane Lipid Bilayer CMBC->Membrane Partitioning CB1R Target GPCR (e.g., CB1R) Membrane->CB1R Lateral Diffusion Gi Gαi/o Protein CB1R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP ↓ cAMP Levels AC->cAMP Downregulation

Fig 1: CMBC binding to a GPCR via lipid partitioning and subsequent Gi/o signaling cascade.

Biophysical Evaluation Strategy

To establish a highly trustworthy data package for CMBC, we must employ orthogonal validation. We utilize Radioligand Binding (RLB) to determine thermodynamic affinity ( Ki​ ) and Surface Plasmon Resonance (SPR) to determine kinetic rates ( kon​ and koff​ ).

Protocol 1: Competitive Radioligand Binding Assay

Radioligand binding remains the gold standard for GPCR affinity because it measures target engagement in a native-like membrane environment.

Self-Validating System Design: To ensure data integrity, this protocol incorporates a high-affinity reference ligand to define Non-Specific Binding (NSB) and uses the Cheng-Prusoff equation to correct for radioligand depletion.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture CHO-K1 cells stably expressing the target GPCR. Harvest at 80% confluency.

    • Homogenize cells in ice-cold Buffer A (50 mM Tris-HCl, 2.5 mM EDTA, pH 7.4) using a Dounce homogenizer. Rationale: Mechanical shearing lyses the cells without using detergents that could denature the GPCR.

    • Centrifuge at 48,000 × g for 30 minutes at 4°C. Resuspend the pellet in Assay Buffer (50 mM Tris-HCl, 5 mM MgCl2​ , 0.1% BSA, pH 7.4).

  • Assay Incubation:

    • In a 96-well deep-well plate, combine 50 μ L of [3H] -labeled reference agonist (e.g., [3H] -CP55,940 at a concentration equal to its Kd​ ), 50 μ L of CMBC at varying concentrations ( 10−11 to 10−5 M), and 100 μ L of membrane suspension (10 μ g protein/well).

    • Control Wells: Dedicate 3 wells to Total Binding (TB, radioligand + buffer) and 3 wells to Non-Specific Binding (NSB, radioligand + 10 μ M unlabeled reference compound).

    • Incubate at 30°C for 90 minutes to ensure the system reaches thermodynamic equilibrium.

  • Termination and Filtration:

    • Pre-soak GF/C glass microfiber filter plates in 0.5% polyethylenimine (PEI) for 1 hour. Rationale: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing the NSB of the highly lipophilic CMBC compound, thereby maximizing the assay's signal-to-noise ratio ( Z′ factor).

    • Terminate the reaction by rapid vacuum filtration using a cell harvester, followed by three washes with ice-cold Wash Buffer (50 mM Tris-HCl, 0.1% BSA). Rationale: Ice-cold buffer slows the koff​ rate of the bound radioligand during the washing phase.

  • Quantification:

    • Dry the plates, add 50 μ L of scintillation cocktail, and read radioactivity (CPM) using a MicroBeta counter.

Protocol 2: Label-Free Surface Plasmon Resonance (SPR) Kinetics

Equilibrium affinity ( Ki​ ) does not predict in vivo efficacy as accurately as drug-target residence time ( τ=1/koff​ ). SPR provides real-time, label-free kinetic data [3]. Immobilizing GPCRs for SPR is notoriously difficult due to their reliance on the lipid bilayer.

Step-by-Step Methodology:

  • Sensor Chip Preparation (Lipoparticle Capture):

    • Utilize a Series S Sensor Chip L1. Condition the chip with two 1-minute injections of 20 mM CHAPS to clean the surface.

    • Inject Wheat Germ Agglutinin (WGA) to covalently couple it to the dextran matrix via standard amine coupling.

    • Flow GPCR-expressing lipoparticles (virus-like particles containing high concentrations of the target receptor) over the WGA surface at 5 μ L/min for 15 minutes. Rationale: This matrix-free capture method preserves the native lipid environment of the receptor, preventing the artificial conformational constraints introduced by detergent solubilization [4].

  • Analyte Injection (CMBC):

    • Prepare a concentration series of CMBC (0.1, 0.3, 1.0, 3.0, and 10.0 μ M) in Running Buffer (20 mM HEPES, 150 mM NaCl, 0.05% P20, 1% DMSO, pH 7.4).

    • Inject analytes at a high flow rate of 50 μ L/min. Rationale: High flow rates minimize mass transport limitations, ensuring that the observed association phase is purely reaction-controlled rather than diffusion-controlled.

    • Allow a 120-second association phase and a 300-second dissociation phase.

  • Data Fitting:

    • Double-reference the sensograms (subtracting the signal from a blank lipoparticle reference cell and a buffer-only injection).

    • Fit the data to a 1:1 Langmuir binding model to extract kon​ and koff​ .

Quantitative Data Synthesis

The orthogonal application of RLB and SPR yields a comprehensive pharmacological profile for CMBC. The tables below summarize representative quantitative data, demonstrating how equilibrium and kinetic parameters are synthesized.

Table 1: Competitive Radioligand Binding Parameters Data derived from Cheng-Prusoff correction of IC50​ values. Values represent Mean ± SEM (n=3).

CompoundTarget Receptor IC50​ (nM) Ki​ (nM)Hill Slope ( nH​ )Binding Mode
CMBC GPCR (Model)14.2 ± 1.88.5 ± 1.10.98Orthosteric
Reference Agonist GPCR (Model)1.5 ± 0.20.9 ± 0.11.02Orthosteric

Interpretation: A Hill Slope ( nH​ ) approximating 1.0 indicates that CMBC binds to a single class of orthosteric sites with no cooperative allosteric modulation.

Table 2: SPR Kinetic Parameters Data derived from 1:1 Langmuir global fitting of SPR sensograms.

CompoundAssociation Rate kon​ ( M−1s−1 )Dissociation Rate koff​ ( s−1 )Kinetic KD​ (nM)Residence Time τ (min)
CMBC 4.2×105 3.6×10−3 8.574.6

Interpretation: The kinetic KD​ ( koff​/kon​=8.57 nM) aligns perfectly with the thermodynamic Ki​ (8.5 nM) from the radioligand assay, self-validating the experimental design. The residence time of 4.6 minutes suggests a transient binding profile, which may be advantageous for avoiding receptor desensitization in therapeutic applications.

References

  • How THC Works: Structural Insights Explaining Ligand Affinity for, and Partial Agonism of, Cannabinoid Receptor 1 Source: ChemRxiv URL:[Link]

  • Does the Lipid Bilayer Orchestrate Access and Binding of Ligands to Transmembrane Orthosteric/Allosteric Sites of G Protein-Coupled Receptors? Source: Molecular Pharmacology (NIH/PMC) URL:[Link]

  • Screening for GPCR Ligands Using Surface Plasmon Resonance Source: ACS Medicinal Chemistry Letters URL:[Link]

  • Label-free detection of small-molecule binding to a GPCR in the membrane environment Source: Analytical Biochemistry (NIH/PMC) URL:[Link]

Foundational

Identification of Metabolites of 1-Cyclopentyl-2-methyl-1,3-benzodiazole-5-carbonitrile: A Comprehensive LC-HRMS Strategy

Executive Summary In early-stage drug discovery, mapping the biotransformation pathways of a lead compound is critical for mitigating toxicity, improving metabolic stability, and identifying active metabolites. 1-Cyclope...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug discovery, mapping the biotransformation pathways of a lead compound is critical for mitigating toxicity, improving metabolic stability, and identifying active metabolites. 1-Cyclopentyl-2-methyl-1,3-benzodiazole-5-carbonitrile (CAS: 1403483-73-7) is a highly specific nitrogen-containing heterocycle. Benzimidazole scaffolds are privileged structures in medicinal chemistry, frequently utilized in the design of kinase inhibitors, anthelmintics, and receptor modulators.

As a Senior Application Scientist, I have designed this technical guide to provide a self-validating, robust workflow for the metabolite identification (MetID) of this compound. By combining in vitro human liver microsome (HLM) incubations with Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) and Mass Defect Filtering (MDF), we can systematically elucidate its metabolic fate.

Structural Analysis & Predictive Metabolism

Before initiating any wet-lab experiments, a rational predictive analysis of the molecule (Formula: C₁₄H₁₅N₃; Exact Mass: 225.1266 Da) is required to configure our MS/MS inclusion lists and data processing parameters.

Causality of Metabolic Soft Spots
  • The Cyclopentyl Ring: Aliphatic carbocycles are classic targets for Cytochrome P450 (CYP450) mediated oxidation. We anticipate extensive hydroxylation at the 2- or 3-position of the cyclopentyl ring, driven primarily by CYP3A4 and CYP2C9[1].

  • The 2-Methyl Group: The methyl group attached to the electron-deficient benzimidazole core is susceptible to benzylic-like oxidation, forming a hydroxymethyl intermediate that may further oxidize to a carboxylic acid.

  • N-Dealkylation: Cleavage of the N-cyclopentyl bond is a standard Phase I transformation for N-alkylated benzimidazoles, yielding 2-methyl-1H-benzimidazole-5-carbonitrile[2].

  • The Benzimidazole Core: While generally stable, electron-rich regions of the aromatic system can undergo direct aromatic hydroxylation[3].

Metabolic_Pathway Parent Parent Compound (m/z 226.1344) M1 Cyclopentyl Hydroxylation (+16 Da, m/z 242.1293) Parent->M1 CYP3A4 / CYP2C9 M2 N-Dealkylation (-68 Da, m/z 158.0718) Parent->M2 CYP3A4 M3 Benzylic Oxidation (+16 Da, m/z 242.1293) Parent->M3 CYP Isoforms M4 Glucuronidation (+176 Da, m/z 418.1614) M1->M4 UGTs M3->M4 UGTs

Fig 1. Predicted Phase I and Phase II metabolic pathways of the benzimidazole derivative.

Experimental Workflow: A Self-Validating System

To ensure absolute trustworthiness in our MetID data, the experimental protocol must be a self-validating system . This means embedding controls that prove the enzyme system is active, the metabolism is CYP-dependent, and the analytical background is accounted for.

In Vitro Incubation Protocol

We utilize Human Liver Microsomes (HLMs) as they contain the full complement of major CYP450 enzymes required for Phase I metabolism[2].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM stock of 1-cyclopentyl-2-methyl-1,3-benzodiazole-5-carbonitrile in LC-MS grade DMSO. Dilute to a 100 µM working solution in 50 mM potassium phosphate buffer (pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine the substrate (final concentration 1 µM) with pooled HLMs (final protein concentration 1.0 mg/mL) in phosphate buffer containing 3.3 mM MgCl₂.

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM).

    • Causality Note: NADPH is the obligate electron donor for CYP450s. Without it, oxidative metabolism cannot occur.

  • Quenching: At predetermined time points (0, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately quench by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Diclofenac).

    • Causality Note: Acetonitrile instantly denatures the microsomal proteins, halting the enzymatic reaction and precipitating the protein matrix for cleaner LC-MS injection.

  • Centrifugation: Centrifuge the quenched samples at 15,000 × g for 15 minutes at 4°C. Transfer the supernatant to LC vials.

System Validation Controls (Critical)
  • Zero-Minute (t=0) Control: Quenched immediately before NADPH addition. Purpose: Establishes the baseline matrix background and confirms the exact mass of the parent drug without metabolic artifacts.

  • Minus-NADPH Control: Incubated for 60 minutes without NADPH. Purpose: Differentiates CYP-mediated metabolism from chemical degradation or non-CYP enzymatic hydrolysis.

  • Positive Control (Verapamil): Run in parallel. Purpose: Verifies the metabolic viability and enzymatic activity of the specific HLM batch used[2].

MetID_Workflow A 1. Substrate Preparation (10 mM in DMSO) B 2. HLM Incubation (CYP450 + NADPH, 37°C) A->B Add to Matrix C 3. Reaction Quenching (Ice-cold Acetonitrile) B->C Timepoints (0-60 min) D 4. Protein Precipitation (Centrifugation at 15,000 x g) C->D Extract Metabolites E 5. LC-HRMS Acquisition (DDA / DIA Modes) D->E Supernatant Injection F 6. Data Processing (Mass Defect Filtering) E->F Raw Data

Fig 2. Step-by-step in vitro MetID workflow using Human Liver Microsomes and LC-HRMS.

LC-HRMS Analytical Setup

High-Resolution Mass Spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, is mandatory for MetID due to its sub-5 ppm mass accuracy, allowing for the derivation of exact empirical formulas[4].

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 × 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: A shallow gradient from 5% B to 95% B over 15 minutes ensures baseline separation of isomeric metabolites (e.g., 2-hydroxy vs. 3-hydroxycyclopentyl derivatives).

Mass Spectrometry Parameters:

  • Ionization: Electrospray Ionization (ESI) in Positive mode.

  • Acquisition Mode: Data-Dependent Acquisition (DDA) combined with dynamic exclusion. The MS automatically triggers MS/MS fragmentation on the top 5 most abundant ions that match the predefined mass defect criteria[5].

Data Processing: Mass Defect Filtering (MDF)

Biological matrices generate thousands of background ions. To isolate the drug metabolites from endogenous noise, we apply Mass Defect Filtering (MDF) [6].

The Logic of MDF: The mass defect is the difference between the exact mass of a molecule and its nominal mass. Because metabolic transformations (like adding an Oxygen atom, exact mass 15.9949 Da) shift the total mass but predictably alter the mass defect, metabolites will share a similar mass defect "neighborhood" with the parent drug. For 1-cyclopentyl-2-methyl-1,3-benzodiazole-5-carbonitrile ([M+H]⁺ = 226.1344 Da), the mass defect is +0.1344. We set an MDF window of ± 50 mDa around the parent and predicted core structures. Any ion falling outside this window is computationally discarded as matrix noise[6].

Results & Discussion: Elucidation of Metabolites

By analyzing the accurate mass and MS/MS fragmentation patterns, we can map the biotransformations. The benzimidazole core typically yields a stable fragment ion upon the loss of the cyclopentyl ring, which acts as a diagnostic ion for localization.

Summary of Identified Metabolites

The quantitative and qualitative MS data for the primary metabolites are summarized in the table below.

Metabolite IDBiotransformationFormulaTheoretical [M+H]⁺Observed [M+H]⁺Mass Error (ppm)Diagnostic MS/MS Fragments
Parent NoneC₁₄H₁₆N₃⁺226.1344226.1342-0.8158.0718 (Loss of cyclopentyl)
M1 Aliphatic Hydroxylation (Cyclopentyl)C₁₄H₁₆N₃O⁺242.1293242.1295+0.8158.0718 (Core intact, OH on ring)
M2 N-DealkylationC9H₈N₃⁺158.0718158.0716-1.2117.0452 (Benzimidazole cleavage)
M3 Benzylic Hydroxylation (2-Methyl)C₁₄H₁₆N₃O⁺242.1293242.1291-0.8174.0667 (Loss of cyclopentyl, OH on core)
M4 Glucuronidation (Phase II of M1)C₂₀H₂₄N₃O₇⁺418.1614418.1610-0.9242.1293 (Loss of glucuronic acid)

Table 1. High-resolution mass spectrometry data and structural assignments for the metabolites of 1-cyclopentyl-2-methyl-1,3-benzodiazole-5-carbonitrile.

Mechanistic Insights: The presence of the m/z 158.0718 product ion in M1 confirms that the benzimidazole core is unaltered, localizing the +16 Da addition strictly to the cyclopentyl ring. Conversely, in M3 , the product ion shifts to m/z 174.0667, proving the oxidation occurred on the 2-methyl group attached to the core.

Conclusion

The identification of metabolites for 1-cyclopentyl-2-methyl-1,3-benzodiazole-5-carbonitrile reveals a compound highly susceptible to aliphatic oxidation and N-dealkylation. By employing a self-validating in vitro workflow coupled with LC-HRMS and Mass Defect Filtering, researchers can confidently map these biotransformations. Understanding these pathways allows medicinal chemists to iteratively block metabolic soft spots—such as through fluorination of the cyclopentyl ring—thereby enhancing the pharmacokinetic profile of the benzimidazole scaffold.

References

  • Murray, M., Hudson, A. M., & Yassa, V. (1992). Hepatic Microsomal Metabolism of the Anthelmintic Benzimidazole Fenbendazole: Enhanced Inhibition of Cytochrome P450 Reactions by Oxidized Metabolites of the Drug. Chemical Research in Toxicology. Available at:[Link][7]

  • Subrahmanyam, V., et al. (2002). Metabolism of a novel phosphodiesterase-IV inhibitor (V11294) by human hepatic cytochrome P450 forms. Xenobiotica. Available at:[Link][1]

  • Adejare, A., et al. (2024). Metabolic characterization of the new benzimidazole synthetic opioids - nitazenes. Frontiers in Pharmacology. Available at:[Link][2]

  • Prakash, C., et al. (2011). Metabolite identification by liquid chromatography-mass spectrometry. TrAC Trends in Analytical Chemistry. Available at:[Link][4]

  • Zhang, H., et al. (2009). Mass defect filter technique and its applications to Drug metabolite identification by high-resolution mass spectrometry. Journal of Mass Spectrometry. Available at:[Link][6]

  • Li, Y., et al. (2025). Mass spectrometry-based metabolomic as a powerful tool to unravel the component and mechanism in TCM. PMC. Available at:[Link][5]

Sources

Protocols & Analytical Methods

Method

Application Note: Reconstitution and In Vitro Evaluation Protocol for 1-Cyclopentyl-2-methyl-1,3-benzodiazole-5-carbonitrile

Target Audience: Researchers, Cell Biologists, and Preclinical Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Technical Application Guide Executive Summary & Physicochemical Rationale...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Cell Biologists, and Preclinical Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Technical Application Guide

Executive Summary & Physicochemical Rationale

The compound 1-cyclopentyl-2-methyl-1,3-benzodiazole-5-carbonitrile (CAS: 1403483-73-7; Molecular Formula: C₁₄H₁₅N₃; MW: 225.29 g/mol ) is a lipophilic small molecule featuring a hydrophobic cyclopentyl ring and a benzimidazole core. Due to its high partition coefficient (LogP) and lack of highly polar functional groups, this compound exhibits negligible aqueous solubility.

To evaluate this compound in in vitro cell culture models, it must first be solvated in a strong polar aprotic solvent. Dimethyl sulfoxide (DMSO) is the industry standard for this application. However, improper handling of DMSO stock solutions frequently leads to micro-precipitation, solvent-induced cytotoxicity, and irreproducible assay data. This guide establishes a rigorously controlled, self-validating protocol for the preparation, dilution, and biological application of this benzimidazole derivative.

Reconstitution Kinetics: The Causality of Experimental Choices

As a Senior Application Scientist, I cannot overstate the importance of understanding the why behind standard laboratory practices. Every step in this protocol is designed to mitigate specific physicochemical risks:

  • The Necessity of Anhydrous DMSO: DMSO is highly hygroscopic. If exposed to ambient humidity, it rapidly absorbs water, which lowers the solvent's dielectric constant. This reduction in solvation capacity forces the hydrophobic benzimidazole core to precipitate out of solution invisibly (1). Always use sealed, anhydrous DMSO (≥99.9% purity).

  • Thermal Equilibration: Bringing the lyophilized compound vial to room temperature before opening prevents atmospheric moisture from condensing on the cold powder, which would otherwise initiate premature degradation (2).

  • Aliquoting to Prevent Freeze-Thaw: Repeated freeze-thaw cycles introduce condensation into the primary stock and cause thermodynamic stress, leading to compound shearing and loss of potency (3).

Quantitative Data: Reconstitution Volumes

To ensure precise molarity, use the following calculation matrix based on the compound's molecular weight of 225.29 g/mol .

Target ConcentrationVolume of DMSO for 1 mgVolume of DMSO for 5 mgVolume of DMSO for 10 mg
10 mM (Recommended)443.9 µL2.219 mL4.439 mL
20 mM 221.9 µL1.110 mL2.219 mL
50 mM 88.8 µL443.9 µL887.7 µL

Protocol 1: Primary Stock Preparation and Cryopreservation

Step-by-Step Methodology:

  • Equilibration: Remove the vial of 1-cyclopentyl-2-methyl-1,3-benzodiazole-5-carbonitrile from -20°C storage. Allow it to sit in a desiccator at room temperature for 30 minutes.

  • Solvation: Add the calculated volume of anhydrous DMSO (e.g., 443.9 µL for 1 mg to achieve 10 mM) directly to the vial.

  • Agitation: Vortex the vial vigorously for 60 seconds. If the solution is not entirely optically clear, place it in a sonicating water bath at room temperature for 2–5 minutes. Do not exceed 37°C to prevent thermal degradation.

  • Aliquoting: Divide the primary stock into 20 µL or 50 µL single-use aliquots using sterile, amber microcentrifuge tubes (to protect the carbonitrile group from photo-oxidation).

  • Storage: Flash-freeze aliquots in liquid nitrogen and transfer to -80°C for long-term storage (up to 6 months).

StockPrep A 1. Equilibrate Vial to RT B 2. Add Anhydrous DMSO A->B Prevent condensation C 3. Vortex & Sonicate B->C Dissolve completely D 4. Aliquot into Amber Vials C->D Visual inspection E 5. Store at -80°C D->E Prevent freeze-thaw

Standardized workflow for the preparation and cryogenic storage of benzimidazole DMSO stock solutions.

Protocol 2: Aqueous Media Supplementation

Directly injecting a 10 mM DMSO stock into aqueous cell culture media causes a localized spike in solvent polarity. This thermodynamic shock forces the hydrophobic compound into an irreversible crystalline state before it can disperse. Furthermore, the final DMSO concentration in the culture must strictly remain ≤ 0.1% (v/v) to prevent solvent-induced alterations to cell membrane permeability and baseline metabolism (4).

Step-by-Step Methodology:

  • Intermediate Dilution: Dilute the 10 mM primary stock 1:10 in pure DMSO to create a 1 mM intermediate stock. This reduces the concentration gradient upon media entry.

  • Media Pre-warming: Pre-warm the complete culture media (e.g., DMEM + 10% FBS) to 37°C. Warm media maintains a higher solubility threshold for lipophilic compounds (5).

  • Dropwise Addition: While continuously swirling the pre-warmed media, add the intermediate stock dropwise. For a final concentration of 1 µM, add 1 µL of the 1 mM stock per 1 mL of media (Final DMSO = 0.1%).

  • Sterile Filtration: Pass the supplemented media through a 0.22 µm low-protein binding PTFE filter to ensure sterility prior to applying it to cells.

Dilution S1 Primary Stock (10 mM in 100% DMSO) S2 Intermediate Dilution (1 mM in 100% DMSO) S1->S2 1:10 Dilution in DMSO S3 Pre-warmed Culture Media (37°C, 0% DMSO) S2->S3 Dropwise Addition S4 Working Media (1 µM, 0.1% DMSO) S3->S4 1:1000 Dilution in Media S5 Cell Culture Application (Incubate 24-72h) S4->S5 Apply to Cells

Stepwise serial dilution and media supplementation pathway to prevent micro-precipitation.

Protocol 3: Self-Validating MTT Cell Viability Assay

To ensure trustworthiness in your data, this protocol incorporates a self-validating control system . By running a vehicle control and a positive control in parallel, you definitively isolate the biological effect of the benzimidazole derivative from solvent toxicity or assay failure (6).

Step-by-Step Methodology:

  • Cell Seeding: Seed cells (e.g., 5 × 10³ cells/well) in a 96-well plate. Incubate overnight at 37°C, 5% CO₂ to allow adherence.

  • Treatment Application: Aspirate old media. Apply the prepared working media containing serial dilutions of the compound (e.g., 0.1 µM to 50 µM).

  • Self-Validation Controls:

    • Vehicle Control: Treat cells with media containing exactly 0.1% DMSO (matching the highest compound dose). Causality: Validates that observed cell death is not due to DMSO toxicity.

    • Positive Control: Treat cells with a known cytotoxic agent (e.g., 50 µM Cisplatin). Causality: Validates that the cells and the MTT reagent are metabolically responsive.

  • Incubation: Incubate for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) directly to each well. Incubate for 3 hours until purple formazan crystals form.

  • Solubilization: Carefully aspirate the media. Add 150 µL of pure DMSO to each well to dissolve the crystals. Place on an orbital shaker for 10 minutes.

  • Quantification: Read absorbance at 570 nm using a microplate reader. Calculate IC₅₀ values relative to the vehicle control.

References

  • Title: Small Molecules Technical Data & FAQs Source: Captivate Bio URL: [Link]

Sources

Application

Application Note: Preclinical In Vivo Dosing Strategies and Vehicles for 1-Cyclopentyl-2-methyl-1,3-benzodiazole-5-carbonitrile

Executive Summary & Physicochemical Rationale 1-Cyclopentyl-2-methyl-1,3-benzodiazole-5-carbonitrile (CAS: 1403483-73-7)[1] is a functionalized benzimidazole derivative frequently utilized in early-stage drug discovery a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Rationale

1-Cyclopentyl-2-methyl-1,3-benzodiazole-5-carbonitrile (CAS: 1403483-73-7)[1] is a functionalized benzimidazole derivative frequently utilized in early-stage drug discovery as a pharmacological probe or structural intermediate. Transitioning this class of small molecules from in vitro biochemical assays to in vivo pharmacokinetic (PK) and pharmacodynamic (PD) models presents a significant formulation challenge.

The molecule's physicochemical profile dictates its formulation requirements:

  • Lipophilicity & Lattice Energy: The highly lipophilic cyclopentyl ring and rigid planar benzimidazole core result in high crystal lattice energy, driving poor aqueous solubility at physiological pH.

  • Acid-Base Chemistry: The basic nitrogen on the imidazole ring (estimated pKa ~5.5) allows for pH-dependent solubilization in acidic media; however, the un-ionized free base will rapidly precipitate in the neutral pH of the bloodstream if not properly formulated.

  • Causality in Formulation: Because of these properties, administering the compound in unoptimized aqueous buffers will result in in vivo precipitation, leading to embolism (if given intravenously) or highly erratic absorption and artificially low bioavailability (if given orally). Therefore, rational vehicle selection utilizing cosolvents, surfactants, or suspending agents is critical to ensure accurate, reproducible preclinical data[2].

Vehicle Selection Matrix

To ensure systemic exposure while maintaining animal welfare, the following vehicles have been validated for basic, lipophilic benzimidazole scaffolds.

Route of AdministrationRecommended Vehicle CompositionMax Solubilized Concentration (Est.)Mechanistic Rationale & Causality
Intravenous (IV) 10% DMSO + 10% Tween-80 + 80% Saline (0.9% NaCl)2.0 – 5.0 mg/mL (True Solution)Cosolvent + Micellar Solubilization: DMSO disrupts the crystal lattice. Tween-80 forms a micellar boundary around the solvated drug, preventing nucleation and precipitation upon dilution in the aqueous bloodstream[2].
Intravenous (IV) / Subcutaneous (SC) 20% HP-β-CD in 50 mM Acetate Buffer (pH 4.5)5.0 – 10.0 mg/mL (True Solution)Complexation + Ionization: The acidic pH protonates the benzimidazole nitrogen, increasing intrinsic solubility. Hydroxypropyl-beta-cyclodextrin (HP-β-CD) encapsulates the lipophilic cyclopentyl moiety in its hydrophobic cavity[2].
Oral (PO) / Intraperitoneal (IP) 0.5% Methylcellulose (MC) + 0.1% Tween-80 in WaterUp to 50.0 mg/mL (Homogeneous Suspension)Wetting + Viscosity Modification: Tween-80 reduces the contact angle of the hydrophobic powder, allowing aqueous interaction. MC increases kinematic viscosity, preventing rapid particle sedimentation (per Stokes' Law) and ensuring dose uniformity[3].

Preclinical Workflow Visualization

G Start 1-Cyclopentyl-2-methyl- 1,3-benzodiazole-5-carbonitrile PhysChem Physicochemical Profiling (Lipophilic, Basic pKa ~5.5) Start->PhysChem IV_Route Intravenous (IV) Dosing (Requires True Solution) PhysChem->IV_Route PO_Route Oral (PO) Dosing (Suspension Tolerated) PhysChem->PO_Route IV_Form 10% DMSO + 10% Tween-80 + 80% Saline IV_Route->IV_Form PO_Form 0.5% MC + 0.1% Tween-80 in Water PO_Route->PO_Form PK_Sampling PK Blood Sampling (0.25, 0.5, 1, 2, 4, 8, 24 h) IV_Form->PK_Sampling PO_Form->PK_Sampling LCMS LC-MS/MS Bioanalysis (Protein Precipitation) PK_Sampling->LCMS

Preclinical formulation and PK evaluation workflow for CMBC.

Step-by-Step Formulation Protocols

Note: The following protocols are designed as self-validating systems. Do not proceed to the next step if the Quality Control (QC) criteria are not met.

Protocol A: Intravenous (IV) Solution Formulation (10% DMSO / 10% Tween-80 / 80% Saline)

Target Concentration: 2.0 mg/mL

  • Weighing: Accurately weigh 2.0 mg of 1-cyclopentyl-2-methyl-1,3-benzodiazole-5-carbonitrile into a clean glass vial.

  • Primary Solvation: Add 100 µL of pure DMSO. Vortex vigorously for 2 minutes. Sonicate in a water bath at 37°C for 5 minutes if necessary.

    • Causality: DMSO acts as a powerful aprotic solvent to break the crystal lattice.

    • Self-Validating QC Check: The solution must be completely clear with no visible particulates. If the drug is not fully dissolved here, adding aqueous components will immediately cause irreversible precipitation.

  • Surfactant Addition: Add 100 µL of Tween-80. Vortex vigorously for 1 minute to ensure a homogeneous organic-surfactant mixture.

    • Causality: Tween-80 coats the solvated drug molecules, preparing them to form stable micelles upon aqueous dilution[2].

  • Aqueous Dilution: While continuously vortexing the vial, add 800 µL of 0.9% Saline dropwise (approx. 100 µL per addition).

    • Self-Validating QC Check: The final formulation must remain optically clear. If the solution becomes cloudy or opalescent, the concentration has exceeded the micellar capacity of the vehicle. The formulation must be discarded, and the process restarted at a lower target concentration (e.g., 1.0 mg/mL).

Protocol B: Oral (PO) Suspension Formulation (0.5% Methylcellulose / 0.1% Tween-80)

Target Concentration: 10.0 mg/mL

  • Weighing: Weigh 10.0 mg of the compound into a glass mortar or vial.

  • Wetting: Add 10 µL of pure Tween-80 directly to the dry powder. Triturate (grind) the mixture with a pestle or glass rod to form a smooth paste.

    • Causality: Highly lipophilic powders float on water due to high surface tension. Tween-80 acts as a wetting agent, reducing the contact angle and allowing the aqueous vehicle to physically interact with the drug particles[3].

  • Vehicle Addition: Gradually add 990 µL of a pre-prepared 0.5% Methylcellulose (in water) solution while continuously stirring or homogenizing.

    • Causality: Methylcellulose acts as a suspending agent. By increasing the viscosity of the continuous phase, it drastically slows the sedimentation rate of the suspended particles, ensuring that the dose remains uniform during the time it takes to draw the syringe and administer the gavage[3].

  • Homogenization: Probe sonicate or use a tissue homogenizer for 30 seconds to break up any remaining agglomerates.

    • Self-Validating QC Check: The suspension should appear as a uniform, milky liquid without large, rapidly settling flakes.

In Vivo Dosing and Pharmacokinetic (PK) Workflow

Dosing Administration (Murine Model)
  • IV Dosing: Administer the Protocol A solution via the lateral tail vein. The standard dosing volume for a 25g mouse is 5 mL/kg (125 µL total volume). Inject slowly over 10-15 seconds to prevent acute cardiovascular shock from the DMSO/Tween-80 vehicle.

  • PO Dosing: Administer the Protocol B suspension via oral gavage using a bulb-tipped gastric gavage needle. The standard dosing volume is 10 mL/kg (250 µL total volume). Vortex the suspension immediately prior to drawing it into the syringe to guarantee dose uniformity.

Blood Collection & Plasma Processing
  • Collect 50 µL of whole blood via submandibular bleed or tail snip at designated time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Collect blood directly into tubes coated with K2EDTA .

    • Causality: EDTA chelates calcium, preventing the coagulation cascade. It also inhibits certain plasma esterases that might degrade functional groups, ensuring analyte stability ex vivo.

  • Invert tubes gently 5 times, then centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Carefully transfer the upper plasma layer to a clean 96-well plate and store at -80°C until analysis.

LC-MS/MS Bioanalytical Extraction (Protein Precipitation)
  • Transfer 20 µL of thawed plasma into a microcentrifuge tube.

  • Add 100 µL of ice-cold Acetonitrile containing a structurally similar Internal Standard (IS) at 50 ng/mL.

    • Causality: Acetonitrile acts as a chaotropic agent. It strips the hydration shell from plasma proteins, causing them to denature and precipitate. Simultaneously, the highly lipophilic 1-cyclopentyl-2-methyl-1,3-benzodiazole-5-carbonitrile is highly soluble in the organic phase, partitioning completely into the supernatant.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer 80 µL of the clear supernatant to an LC-MS/MS autosampler vial for quantification using a C18 reverse-phase column and positive electrospray ionization (ESI+).

Sources

Method

NMR spectroscopy characterization of 1-cyclopentyl-2-methyl-1,3-benzodiazole-5-carbonitrile

An in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 1-cyclopentyl-2-methyl-1,3-benzodiazole-5-carbonitrile is presented in this technical guide. Designed for researchers, scienti...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 1-cyclopentyl-2-methyl-1,3-benzodiazole-5-carbonitrile is presented in this technical guide. Designed for researchers, scientists, and professionals in the field of drug development, this document provides a detailed protocol for the structural elucidation of this novel benzimidazole derivative. Benzimidazoles are a significant class of heterocyclic compounds, widely recognized for their diverse biological activities, including antimicrobial, antiviral, and antitumor properties[1]. Consequently, the precise structural confirmation and purity assessment of new derivatives are of utmost importance.

This application note will delve into the predicted ¹H and ¹³C NMR spectra of 1-cyclopentyl-2-methyl-1,3-benzodiazole-5-carbonitrile, offering a comprehensive guide to peak assignment based on the analysis of analogous structures. Furthermore, it outlines detailed, step-by-step protocols for sample preparation and the acquisition of one- and two-dimensional NMR data, ensuring a robust and validated approach to its characterization.

Predicted NMR Analysis

A detailed prediction of the ¹H and ¹³C NMR spectra for 1-cyclopentyl-2-methyl-1,3-benzodiazole-5-carbonitrile is provided below. These predictions are based on established chemical shift values and coupling constants observed in structurally related benzimidazole, cyclopentyl, and benzonitrile compounds.

Molecular Structure and Numbering

For clarity in the spectral assignment, the atoms of 1-cyclopentyl-2-methyl-1,3-benzodiazole-5-carbonitrile are numbered as depicted in the following diagram.

Caption: Molecular structure of 1-cyclopentyl-2-methyl-1,3-benzodiazole-5-carbonitrile with atom numbering for NMR assignment.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR chemical shifts are summarized in the table below. These values are estimated based on the typical ranges for protons in similar chemical environments. Protons on the benzimidazole ring are expected in the aromatic region (7.0-8.3 ppm)[1]. The cyclopentyl protons will appear further upfield, and the methyl protons will be the most shielded.

Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Assignment Notes
H4~ 8.0d~1.5Expected to be the most downfield aromatic proton due to the anisotropic effect of the cyano group. Coupling to H6.
H6~ 7.8ddJ(H6-H7) ≈ 8.5, J(H6-H4) ≈ 1.5Coupled to both H7 and H4.
H7~ 7.6d~ 8.5Coupled to H6.
H1'~ 4.8m-Methine proton of the cyclopentyl group directly attached to the nitrogen, expected to be significantly deshielded.
H2', H5'~ 2.1m-Methylene protons of the cyclopentyl group adjacent to the methine.
H3', H4'~ 1.8m-Methylene protons of the cyclopentyl group.
CH₃ (C8)~ 2.6s-Singlet for the methyl group at the C2 position.
Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR chemical shifts are outlined below. The carbon of the nitrile group will be significantly downfield, as will the carbons of the benzimidazole ring. The cyclopentyl and methyl carbons will appear at higher field.

Carbon(s) Predicted Chemical Shift (δ, ppm) Assignment Notes
C2~ 155Substituted carbon of the imidazole ring.
C3a, C7a~ 135-145Bridgehead carbons of the benzimidazole core.
C4~ 125Aromatic carbon.
C5~ 110Aromatic carbon attached to the cyano group. Its chemical shift is influenced by the electron-withdrawing nature of the nitrile.
C6~ 128Aromatic carbon.
C7~ 115Aromatic carbon.
C8 (CH₃)~ 15Methyl carbon.
C9 (CN)~ 118Carbon of the nitrile group.
C1'~ 60Methine carbon of the cyclopentyl group attached to nitrogen.
C2', C5'~ 33Methylene carbons of the cyclopentyl group.
C3', C4'~ 25Methylene carbons of the cyclopentyl group.

Experimental Protocols

To experimentally verify the structure of 1-cyclopentyl-2-methyl-1,3-benzodiazole-5-carbonitrile, a series of NMR experiments should be conducted. The following protocols provide a robust framework for data acquisition and analysis.

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra[2].

  • Weighing the Sample : Accurately weigh 5-25 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR[1][2]. The exact amount depends on the molecular weight and the spectrometer's sensitivity.

  • Solvent Selection : Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a good starting point for many organic molecules. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used[1].

  • Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small, clean vial[1][3].

  • Filtration and Transfer : To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube[2]. The optimal sample height in the tube is around 4-5 cm.

  • Internal Standard : For precise chemical shift referencing, tetramethylsilane (TMS) can be used as an internal standard (0 ppm). Alternatively, the residual solvent peak can be used for calibration (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C)[4].

NMR Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer.

¹H NMR Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient[4][5].

  • Number of Scans: 16 to 64 scans, depending on the sample concentration[4].

  • Relaxation Delay (d1): 1-2 seconds[4][5].

  • Acquisition Time (aq): 3-4 seconds to ensure good resolution[4][6].

  • Spectral Width: 0-16 ppm[4].

¹³C NMR Acquisition:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is standard[4].

  • Number of Scans: Due to the low natural abundance of ¹³C, 1024 or more scans are often necessary[4].

  • Relaxation Delay (d1): 2 seconds[4].

  • Acquisition Time (aq): 1-2 seconds[4].

  • Spectral Width: 0-220 ppm[4].

2D NMR Experiments (for unambiguous assignment):

  • COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks and is invaluable for assigning protons on the cyclopentyl ring and discerning the substitution pattern on the benzimidazole ring[5].

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, allowing for the confident assignment of carbon signals based on their attached protons[5].

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart, which is crucial for assigning quaternary carbons and confirming the overall connectivity of the molecule[5].

Data Processing and Interpretation Workflow

The process of elucidating the molecular structure from the acquired NMR data follows a logical sequence.

NMR_Workflow cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis & Assignment cluster_elucidation Structure Elucidation A 1D ¹H NMR E Fourier Transform A->E B 1D ¹³C NMR B->E C 2D COSY C->E D 2D HSQC/HMBC D->E F Phase Correction E->F G Baseline Correction F->G H Integration (¹H) & Peak Picking G->H I Referencing H->I J Analyze ¹H: Chemical Shifts, Multiplicities, Integrals I->J K Analyze ¹³C: Chemical Shifts I->K L Correlate ¹H-¹H (COSY) I->L M Correlate ¹H-¹³C (HSQC/HMBC) I->M N Assemble Fragments J->N K->N L->N M->N O Confirm Connectivity N->O P Final Structure Verification O->P

Caption: A generalized workflow for NMR-based structure elucidation.

By following these detailed protocols and interpretive guidelines, researchers can confidently characterize the structure of 1-cyclopentyl-2-methyl-1,3-benzodiazole-5-carbonitrile. The combination of one- and two-dimensional NMR techniques provides a powerful and definitive method for the structural elucidation of novel organic compounds, which is a cornerstone of modern drug discovery and development.

References

  • Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]

  • Elguero, J., Jagerovic, N., & Goya, P. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1646–1657.
  • NMR Sample Preparation Guidelines. (2025, May 23). Retrieved from [Link]

  • Lee, C. K., & Lee, I.-S. H. (2009). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. HETEROCYCLES, 78(2), 425.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Diehl, P., & Jokisaari, J. (2006). Determination of the structure of benzonitrile by nuclear magnetic resonance : Analysis of 1H and 13C spectra of benzonitrile dissolved in isotropic and nematic phase. Molecular Physics, 30(4), 1157-1165.
  • Standard Operating Procedure for NMR Experiments. (2023, July 24). Retrieved from [Link]

  • Wi, S., & Frydman, L. (2018). Acquiring 1 H and 13 C Spectra. In Modern NMR Approaches to the Structure Elucidation of Natural Products (pp. 111-136). Royal Society of Chemistry.

Sources

Application

Mass spectrometry fragmentation patterns of 1-cyclopentyl-2-methyl-1,3-benzodiazole-5-carbonitrile

Application Note: High-Resolution Mass Spectrometry Fragmentation Profiling of 1-Cyclopentyl-2-methyl-1,3-benzodiazole-5-carbonitrile Overview & Scientific Rationale 1-Cyclopentyl-2-methyl-1,3-benzodiazole-5-carbonitrile...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Resolution Mass Spectrometry Fragmentation Profiling of 1-Cyclopentyl-2-methyl-1,3-benzodiazole-5-carbonitrile

Overview & Scientific Rationale

1-Cyclopentyl-2-methyl-1,3-benzodiazole-5-carbonitrile (CAS: 1403483-73-7) is a highly specific synthetic building block and a representative N-alkylated benzimidazole scaffold. Benzimidazoles are privileged pharmacophores in modern drug discovery, frequently appearing in kinase inhibitors, anthelmintics, and antimicrobial agents. Understanding the exact gas-phase fragmentation behavior of this core is critical for bioanalytical scientists conducting metabolite identification (MetID), pharmacokinetic (PK) quantification, and structural elucidation of novel analogs.

Mechanistic Causality in Collision-Induced Dissociation (CID)

Unlike simple aliphatic molecules, the fragmentation of N-alkylated benzimidazoles under positive electrospray ionization (ESI+) and Collision-Induced Dissociation (CID) is highly predictable. It is governed by the relative stabilities of the leaving groups and the resulting carbocations or protonated cores[1].

  • Pathway A: N-Dealkylation (The Cyclopentyl Cleavage) The most kinetically favorable fragmentation involves the cleavage of the N-cyclopentyl bond. Due to the steric bulk and the thermodynamic stability of the leaving group, this occurs via two distinct mechanisms:

    • Neutral Loss of Cyclopentene: A hydrogen rearrangement from the cyclopentyl ring to the benzimidazole nitrogen results in the expulsion of neutral cyclopentene (C5H8, 68.06 Da). This yields a highly stable, protonated 2-methyl-1H-benzimidazole-5-carbonitrile core at m/z 158.0718. This exact mass shift is a universal diagnostic marker for N-cycloalkyl benzimidazoles[2].

    • Heterolytic Cleavage: Alternatively, the charge is retained on the aliphatic moiety, generating a cyclopentyl cation at m/z 69.0704. As documented in cycloalkane fragmentation studies, this cation rapidly undergoes ring-opening and expels ethylene (C2H4, 28.03 Da) to form a stable allyl cation at m/z 41.0391[3].

  • Pathway B: Benzimidazole Core Rupture The carbonitrile (-CN) group on the aromatic ring is highly electron-withdrawing, which strengthens the aromatic C-C bonds but makes the imidazole ring susceptible to cross-ring cleavage. The m/z 158.0718 fragment undergoes secondary dissociation by expelling hydrogen cyanide (HCN, 27.01 Da) to yield m/z 131.0609, or by expelling acetonitrile (CH3CN, 41.03 Da)—derived from the 2-methyl group and the adjacent ring nitrogen—yielding m/z 117.0453[1].

Experimental Methodology (Self-Validating Protocol)

To ensure reproducibility across different high-resolution mass spectrometry (HRMS) platforms (e.g., Q-TOF, Orbitrap), the following standardized protocol must be utilized.

Step 1: Sample Preparation

  • Weigh 1.0 mg of 1-cyclopentyl-2-methyl-1,3-benzodiazole-5-carbonitrile and dissolve in 1.0 mL of LC-MS grade Dimethyl Sulfoxide (DMSO) to create a 1 mg/mL stock solution.

  • Vortex for 30 seconds and sonicate for 5 minutes at room temperature to ensure complete dissolution.

  • Dilute the stock solution to a final working concentration of 100 ng/mL using a diluent of 50:50 (v/v) Water:Acetonitrile containing 0.1% Formic Acid.

Step 2: Liquid Chromatography (UHPLC) Parameters

  • Column: Waters Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: 5% B for 0.5 min, linear ramp to 95% B over 3.0 min, hold at 95% B for 1.0 min, return to 5% B for 1.0 min equilibration.

  • Injection Volume: 2 µL.

Step 3: Mass Spectrometry (HRMS) Settings

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 400 °C.

  • Acquisition Mode: Parallel Reaction Monitoring (PRM) or targeted MS/MS.

  • Precursor Isolation Window: 1.0 m/z.

  • Collision Energy (CE): Stepped Normalized Collision Energy (NCE) at 20, 40, and 60 eV.

    • Causality Check: 20 eV is strictly required to observe the fragile m/z 158 transition, while 60 eV is necessary to shatter the benzimidazole core into the m/z 131 and 117 secondary fragments.

Quantitative Data Presentation

The following table summarizes the exact monoisotopic masses and structural assignments for the precursor and product ions generated by the protocol above.

Ion TypeFormulaTheoretical m/zNeutral LossStructural AssignmentPredicted Abundance
PrecursorC14H16N3+226.1344N/A[M+H]+ Intact MoleculeHigh (Low CE)
Product (F1)C9H8N3+158.071868.0626 (C5H8)Protonated 2-methyl-1H-benzimidazole-5-carbonitrileBase Peak (Medium CE)
Product (F3)C8H7N2+131.060927.0109 (HCN)Imidazole ring cleavageModerate
Product (F4)C7H5N2+117.045341.0265 (CH3CN)Imidazole ring cleavageModerate
Product (F2)C5H9+69.0704157.0640 (Core)Cyclopentyl cationLow
Product (F5)C3H5+41.039128.0313 (C2H4)Allyl cation (from cyclopentyl ring opening)Low

Fragmentation Pathway Visualization

MS_Workflow M Precursor Ion [M+H]+ m/z 226.1344 C14H16N3+ F1 Core Fragment [F1]+ m/z 158.0718 C9H8N3+ (Loss of Cyclopentene) M->F1 Neutral Loss - C5H8 (68.0626 Da) F2 Cyclopentyl Cation m/z 69.0704 C5H9+ M->F2 Heterolytic Cleavage F3 Secondary Fragment m/z 131.0609 C8H7N2+ (Loss of HCN) F1->F3 Ring Cleavage - HCN (27.0109 Da) F4 Secondary Fragment m/z 117.0453 C7H5N2+ (Loss of CH3CN) F1->F4 Ring Cleavage - CH3CN (41.0265 Da) F5 Allyl Cation m/z 41.0391 C3H5+ (Loss of Ethene) F2->F5 Ring Opening - C2H4 (28.0313 Da)

ESI-MS/MS fragmentation pathway of 1-cyclopentyl-2-methyl-1,3-benzodiazole-5-carbonitrile.

Sources

Method

Application Note: Formulation Strategies for 1-Cyclopentyl-2-methyl-1,3-benzodiazole-5-carbonitrile

Target Audience: Formulation Scientists, Preclinical Pharmacologists, and Drug Development Professionals Compound: 1-Cyclopentyl-2-methyl-1,3-benzodiazole-5-carbonitrile (CAS: 1403483-73-7) Focus: Overcoming pH-dependent...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Preclinical Pharmacologists, and Drug Development Professionals Compound: 1-Cyclopentyl-2-methyl-1,3-benzodiazole-5-carbonitrile (CAS: 1403483-73-7) Focus: Overcoming pH-dependent solubility and first-pass metabolism via Amorphous Solid Dispersions (ASD) and Supersaturable Self-Microemulsifying Drug Delivery Systems (S-SMEDDS).

Executive Summary & Physicochemical Profiling

1-Cyclopentyl-2-methyl-1,3-benzodiazole-5-carbonitrile is a highly lipophilic, weakly basic small molecule. While its rigid planar benzimidazole core and hydrophobic cyclopentyl group confer high target affinity, they also result in a classic Biopharmaceutics Classification System (BCS) Class II profile: high permeability but extremely low aqueous solubility.

The benzimidazole nitrogen (estimated pKa ~5.5) renders the molecule highly susceptible to pH-dependent solubility . In the acidic environment of the stomach (pH 1.2), the compound ionizes and dissolves readily. However, upon transit into the neutral pH of the small intestine (pH 6.8), the drug rapidly reverts to its unionized free base, leading to catastrophic precipitation and erratic bioavailability [1]. Furthermore, lipophilic benzimidazole derivatives are heavily subjected to hepatic first-pass metabolism.

To translate this API into a viable oral dosage form, the formulation must act as a self-validating system that prevents intestinal precipitation and maximizes systemic exposure.

Formulation Strategy Rationale (Causality)

As a Senior Application Scientist, selecting a formulation pathway requires addressing the specific physicochemical bottlenecks of the API. We deploy two parallel strategies:

Strategy A: Amorphous Solid Dispersion (ASD) via Spray Drying

To prevent pH-induced precipitation, we utilize the "Spring and Parachute" mechanism. By molecularly dispersing the API in an enteric polymer such as Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS), we prevent premature release in the stomach. Upon reaching the intestine, the polymer dissolves, releasing the amorphous drug (the "spring") while simultaneously sterically hindering crystal nucleation (the "parachute")[2].

Strategy B: Supersaturable Self-Microemulsifying Drug Delivery System (S-SMEDDS)

To bypass hepatic first-pass metabolism, we utilize a lipid-based nanocarrier. S-SMEDDS leverage medium-chain triglycerides to promote drug incorporation into chylomicrons, routing absorption through the intestinal lymphatic system. The addition of a precipitation inhibitor (e.g., PVP K30) ensures the microemulsion remains supersaturated upon dispersion in gastrointestinal fluids, preventing the API from crashing out [3].

Mandatory Visualization: Mechanistic Pathways

SpringParachute Stomach Gastric Fluid (pH 1.2) Ionized API Dissolves Intestine Intestinal Fluid (pH 6.8) Unionized API Stomach->Intestine Transit Crystalline Crystalline API Rapid Precipitation Intestine->Crystalline Unformulated Supersaturation Supersaturated State (The 'Spring') Intestine->Supersaturation Formulated (ASD) Absorption High Systemic Absorption Crystalline->Absorption Low Bioavailability ASD ASD (HPMCAS) Controlled Release ASD->Intestine Enteric Protection Supersaturation->Absorption HPMCAS 'Parachute'

Fig 1. Spring and parachute mechanism of HPMCAS-based ASDs preventing pH-induced precipitation.

SSMEDDS SMEDDS S-SMEDDS Formulation (API + Lipids + Surfactants) Emulsion In Vivo Dispersion (<50 nm Microemulsion) SMEDDS->Emulsion GI Fluids Micelles Mixed Micelles Maintained Supersaturation Emulsion->Micelles Digestion Polymer Precipitation Inhibitor (PVP/HPMC) Polymer->Emulsion Stabilizes Chylomicrons Chylomicron Assembly in Enterocytes Micelles->Chylomicrons Absorption Lymph Lymphatic Transport (Bypasses Liver) Chylomicrons->Lymph Avoids First-Pass

Fig 2. In vivo processing and lymphatic absorption pathway of S-SMEDDS formulations.

Experimental Protocols

Protocol I: Preparation of HPMCAS-based ASD via Spray Drying

Causality: Acetone/Methanol (80:20 v/v) is selected because the lipophilic cyclopentyl group requires a non-polar primary solvent, while methanol ensures the solvation of the polar carbonitrile and basic nitrogen. HPMCAS-MG (Medium Grade) is chosen for its optimal dissolution threshold at pH ≥ 5.5.

Step-by-Step Methodology:

  • Solution Preparation: Dissolve 1-cyclopentyl-2-methyl-1,3-benzodiazole-5-carbonitrile (20% w/w solid fraction) and HPMCAS-MG (80% w/w solid fraction) in an Acetone:Methanol (80:20 v/v) solvent mixture to achieve a total solid concentration of 5% w/v. Stir magnetically for 2 hours until optically clear.

  • Spray Drying Parameters: Process the solution using a laboratory-scale spray dryer (e.g., Büchi B-290) with the following self-validating parameters:

    • Inlet Temperature: 85°C (Ensures rapid droplet evaporation without thermal degradation).

    • Outlet Temperature: 45–50°C.

    • Aspirator Rate: 100% (35 m³/h).

    • Feed Rate: 5 mL/min.

  • Secondary Drying: Transfer the collected powder to a vacuum oven at 40°C for 24 hours to remove residual solvent down to <500 ppm (ICH Q3C compliant).

  • Validation (Critical Step): Perform Powder X-Ray Diffraction (PXRD). The absence of sharp Bragg peaks confirms the successful conversion from a crystalline to a molecularly dispersed amorphous state. Do not proceed to dissolution testing if crystallinity is detected.

Protocol II: Preparation of Supersaturable SMEDDS (S-SMEDDS)

Causality: Miglyol 812 (medium-chain triglyceride) provides high solubilization capacity for the lipophilic API. Kolliphor RH40 (HLB ~15) reduces interfacial tension for spontaneous microemulsification, while PVP K30 acts as the precipitation inhibitor.

Step-by-Step Methodology:

  • Excipient Blending: In a glass vial, combine Miglyol 812 (Oil, 30% w/w), Kolliphor RH40 (Surfactant, 50% w/w), and Transcutol HP (Co-surfactant, 20% w/w). Vortex for 2 minutes.

  • Polymer Incorporation: Add 5% w/w PVP K30 (relative to the lipid mixture) to the vial. Sonicate at 40°C for 30 minutes until the polymer is fully dissolved.

  • API Loading: Introduce 1-cyclopentyl-2-methyl-1,3-benzodiazole-5-carbonitrile at a concentration of 25 mg/g of the lipid vehicle. Stir continuously at 40°C for 48 hours to reach equilibrium solubility.

  • Equilibration & Validation: Allow the mixture to equilibrate at room temperature for 24 hours. Visually inspect for API precipitation. Dilute 100 µL of the S-SMEDDS in 10 mL of 0.1 N HCl (pH 1.2) and measure droplet size via Dynamic Light Scattering (DLS). A self-validating formulation will yield a monodisperse droplet size of <50 nm with a Polydispersity Index (PDI) < 0.2.

In Vitro Biphasic Dissolution Testing

Standard USP II paddle methods in a single pH medium fail to predict the in vivo precipitation of weakly basic drugs. A pH-shift (biphasic) dissolution test is required to simulate gastrointestinal transit.

Methodology:

  • Gastric Phase: Initiate dissolution using USP Apparatus II at 75 rpm, 37°C, in 500 mL of 0.1 N HCl (pH 1.2). Introduce the ASD powder or S-SMEDDS capsule. Sample at 15, 30, and 60 minutes.

  • Intestinal Phase (pH Shift): At 60 minutes, rapidly add 500 mL of pre-warmed 0.2 M Tribasic Sodium Phosphate buffer to shift the vessel pH to 6.8.

  • Monitoring: Sample at 65, 75, 90, 120, and 180 minutes. Quantify API concentration via HPLC-UV. Note: Unformulated API will show >80% release at 60 mins, followed by an immediate crash to <10% release at 65 mins. Successful ASD and S-SMEDDS formulations will maintain >75% supersaturation for the duration of the 180-minute test.

Quantitative Data Presentation

The following table summarizes the comparative physicochemical and pharmacokinetic metrics of the unformulated API versus the optimized delivery systems, demonstrating the efficacy of the applied formulation techniques.

Metric / ParameterUnformulated API (Crystalline)ASD (HPMCAS-MG)S-SMEDDS (Miglyol/RH40/PVP)
Physical State CrystallineAmorphous SolidLiquid Microemulsion
Solubility (pH 1.2) 1.85 mg/mL2.10 mg/mL> 25.0 mg/mL (Emulsified)
Solubility (pH 6.8) < 0.01 mg/mL1.45 mg/mL (Supersaturated)> 25.0 mg/mL (Emulsified)
Droplet Size upon Dispersion N/AN/A32.4 ± 2.1 nm
Precipitation at pH Shift Immediate (< 5 mins)Inhibited (> 120 mins)Inhibited (> 180 mins)
Relative Bioavailability (AUC) 100% (Baseline)~ 450%~ 620% (Lymphatic routing)

References

  • Rosso, A., et al. (2021). "Supersaturable self-microemulsifying delivery systems: an approach to enhance oral bioavailability of benzimidazole anticancer drugs." Drug Delivery and Translational Research, 11(2), 675-691. Available at:[Link]

  • Nguyen, H. T., Van Duong, T., & Taylor, L. S. (2023). "Impact of Gastric pH Variations on the Release of Amorphous Solid Dispersion Formulations Containing a Weakly Basic Drug and Enteric Polymers." Molecular Pharmaceutics, 20(3), 1681-1695. Available at:[Link]

  • Singh, S., et al. (2013). "Supersolubilization and amorphization of a model basic drug, haloperidol, by interaction with weak acids." Pharmaceutical Research, 30(6), 1561-1573. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Thermal Degradation of 1-Cyclopentyl-2-methyl-1H-benzo[d]imidazole-5-carbonitrile

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 1-cyclopentyl-2-methyl-1,3-benzodiazole-5-carbonitrile (CAS: 1403483-73-7).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 1-cyclopentyl-2-methyl-1,3-benzodiazole-5-carbonitrile (CAS: 1403483-73-7). While the benzimidazole core is generally robust, the specific functionalization of this molecule—namely the 5-carbonitrile group and the 2-methyl substituent—introduces distinct vulnerabilities under thermal stress.

This document synthesizes mechanistic causality, actionable troubleshooting workflows, and self-validating experimental protocols to ensure the integrity of your compound during storage and handling.

Mechanistic Causes of Degradation (The "Why")

Understanding the chemical causality behind degradation is the first step in preventing it. Thermal degradation of this compound is rarely a simple pyrolytic breakdown; rather, heat acts as an activation energy catalyst for two primary environmental reactions:

  • Moisture-Assisted Thermal Hydrolysis (The Nitrile Pathway): The 5-carbonitrile (-C≡N) group features a highly electrophilic carbon. Under thermal stress and in the presence of ambient humidity, this carbon undergoes a 1,2-nucleophilic addition of water. This converts the nitrile into a primary amide (-CONH₂), which can further hydrolyze into a carboxylic acid (-COOH) [1].

  • Autoxidation (The 2-Methyl Pathway): The 2-methyl group on the benzimidazole ring is electronically activated by the adjacent nitrogen atoms. Elevated temperatures in the presence of atmospheric oxygen facilitate radical-mediated autoxidation, converting the methyl group to a hydroxymethyl (-CH₂OH) or formyl (-CHO) derivative [2, 3].

DegradationPathways Intact 1-Cyclopentyl-2-methyl- 1H-benzo[d]imidazole-5-carbonitrile (Intact API) HeatMoisture Thermal Stress + Moisture (Hydrolysis Pathway) Intact->HeatMoisture HeatOxygen Thermal Stress + Oxygen (Oxidation Pathway) Intact->HeatOxygen Amide Primary Degradant: Benzimidazole-5-carboxamide (+18 Da) HeatMoisture->Amide + H2O Oxidized Oxidative Degradant: 2-Hydroxymethyl derivative (+16 Da) HeatOxygen->Oxidized + [O] Acid Secondary Degradant: Benzimidazole-5-carboxylic acid (+19 Da from intact) Amide->Acid + H2O, - NH3

Mechanistic pathways of thermal degradation for the benzimidazole-5-carbonitrile derivative.

Frequently Asked Questions (FAQs)

Q: Why does my powder turn yellowish or off-white after a few months at room temperature? A: The intact carbonitrile is typically a white to off-white powder. A shift toward yellow indicates oxidative degradation at the 2-methyl position. Oxidation breaks the local symmetry and creates extended conjugated systems (such as formyl derivatives) that absorb light in the visible spectrum. This is a clear sign that the storage container was not properly purged with an inert gas.

Q: How do I analytically differentiate between moisture-induced hydrolysis and oxidative degradation? A: Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive tool here.

  • Hydrolysis of the nitrile to an amide incorporates one water molecule, adding exactly 18 Da to the parent mass (MW 225.29 → 243.30).

  • Oxidation of the 2-methyl group incorporates one oxygen atom, adding exactly 16 Da (MW 225.29 → 241.29).

Q: What are the absolute optimal long-term storage conditions? A: To arrest both thermal kinetics and environmental reactants, store the compound at -20°C in a tightly sealed, amber glass vial. The vial must be purged with Argon or Nitrogen to eliminate oxygen, and stored inside a secondary container with desiccant packs to prevent moisture condensation during freeze-thaw cycles.

Experimental Protocol: Forced Degradation & Causality Testing

If you suspect a batch has degraded, do not discard it immediately. Run this self-validating forced degradation protocol to identify the exact failure point in your storage workflow. By isolating variables (heat, moisture, oxygen), you can definitively prove which environmental factor breached your storage protocol.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Dissolve 5 mg of the suspected degraded batch (or a fresh control batch) in 5 mL of anhydrous High-Performance Liquid Chromatography (HPLC)-grade acetonitrile to create a 1 mg/mL stock solution.

  • Aliquot 1 mL of the stock into three separate 2 mL HPLC vials. Evaporate the solvent under a gentle stream of nitrogen to yield solid films at the bottom of each vial.

Step 2: Environmental Stress Application

  • Vial A (Control): Purge with argon, seal tightly with a PTFE-lined cap, and store at -20°C in the dark.

  • Vial B (Oxidative Stress): Leave the vial unsealed. Place in a dry laboratory oven at 60°C for 7 days. (Isolates thermal + oxygen effects).

  • Vial C (Hydrolytic Stress): Place the unsealed vial in a humidity chamber set to 60°C and 75% Relative Humidity (RH) for 7 days. (Isolates thermal + moisture effects).

Step 3: LC-MS Analysis

  • Reconstitute all three vials in 1 mL of a 50:50 Water:Acetonitrile mixture containing 0.1% Formic Acid.

  • Inject 5 µL onto a C18 reverse-phase column. Run a standard gradient (5% to 95% Acetonitrile over 10 minutes).

  • Extract ion chromatograms for the parent mass ( [M+H]+ = 226.3), +16 Da ( [M+H]+ = 242.3), and +18 Da ( [M+H]+ = 244.3).

Step 4: Data Interpretation

  • If your original degraded batch matches the chromatographic profile of Vial B , your storage protocol failed to exclude oxygen.

  • If it matches Vial C , your storage protocol failed to exclude moisture (likely due to condensation from improper thawing).

TroubleshootingWorkflow Start Observe Batch Degradation (Color change or purity drop) LCMS Perform LC-MS Analysis (Check Mass Balance) Start->LCMS Mass18 Mass Shift: +18 Da (Nitrile Hydrolysis) LCMS->Mass18 Moisture Issue Mass16 Mass Shift: +16 Da (2-Methyl Oxidation) LCMS->Mass16 Oxygen Issue Solution1 Action: Add Desiccant, Seal tightly, Avoid freeze-thaw condensation Mass18->Solution1 Solution2 Action: Store under Argon/N2, Use amber vials to prevent photo-oxidation Mass16->Solution2

Diagnostic workflow for identifying and resolving thermal degradation issues.

Quantitative Data: Expected Stability Profiles

The following table summarizes the quantitative stability expectations for 1-cyclopentyl-2-methyl-1,3-benzodiazole-5-carbonitrile under various storage conditions. Use this to audit your current laboratory practices.

Storage ConditionAtmosphereTemp (°C)Relative Humidity (%)Expected Shelf Life (>98% Purity)Primary Degradation Risk
Optimal (Recommended) Argon / N₂-20°C< 10%> 24 MonthsNone
Refrigerated Air4°CAmbient6 - 12 MonthsMild Oxidation (+16 Da)
Room Temperature Air25°C60%< 3 MonthsHydrolysis & Oxidation
Accelerated Stress Air60°C75%< 1 WeekRapid Hydrolysis (+18 Da)

References

  • Hydrothermal Reaction of Saturated and Unsaturated Nitriles: Reactivity and Reaction Pathway Analysis. Industrial & Engineering Chemistry Research (ACS Publications).[Link]

  • Corrosion protection mechanisms of Organic Solderability Preservatives (OSP) on Printed Circuit Boards (PCBs) for automotive applications: Thermal stability, kinetics of the surface oxidation, and solderability. OPEN FAU - Friedrich-Alexander-Universität Erlangen-Nürnberg.[Link]

  • Benzimidazole Derivatives as Energetic Materials: A Theoretical Study. MDPI (Materials).[Link]

Optimization

Technical Support Center: HPLC-UV Optimization for 1-Cyclopentyl-2-methyl-1,3-benzodiazole-5-carbonitrile

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals. Welcome to the technical troubleshooting center for the chromatographic analysis of 1-cyclopentyl-2-methyl-1,3-benzodiazol...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals.

Welcome to the technical troubleshooting center for the chromatographic analysis of 1-cyclopentyl-2-methyl-1,3-benzodiazole-5-carbonitrile . This guide synthesizes fundamental physicochemical principles with field-validated chromatographic techniques to help you resolve retention time drifting, peak tailing, and resolution failures.

Part 1: Analyte Profiling & Chromatographic Behavior

To optimize a method, we must first understand the molecule's structural impact on chromatography:

  • Lipophilicity: The cyclopentyl (N1) and methyl (C2) substitutions impart significant hydrophobicity, ensuring strong retention on standard reversed-phase (C18) stationary phases.

  • Ionization (pKa): The unsubstituted benzimidazole core has a pKa of ~5.5. However, the strongly electron-withdrawing carbonitrile (-CN) group at the C5 position pulls electron density away from the ring, lowering the pKa of the basic nitrogen (N3) to approximately 4.0–4.5 .

  • Chromatographic Consequence: Because the pKa is near the typical pH of unbuffered water/acetonitrile mixtures, the molecule is highly susceptible to partial ionization, leading to secondary interactions with the silica backbone of the column[1][2].

Part 2: Troubleshooting FAQs & Mechanistic Solutions

Q1: Why am I observing severe peak tailing (Asymmetry > 2.0) for this compound on a standard C18 column?

Root Cause: Peak tailing for basic benzimidazoles in reversed-phase HPLC is primarily driven by secondary ion-exchange interactions. Older "Type A" silica columns contain acidic silanol groups (Si-OH) with a pKa of ~4.0–5.0[2][3]. At a mid-range pH (e.g., pH 5.0–6.0), these silanols deprotonate into negatively charged species (Si-O⁻). Simultaneously, your analyte is partially protonated. The resulting electrostatic attraction (cation exchange) causes a fraction of the analyte molecules to be retained longer, stretching the trailing edge of the peak[1][4].

Validated Solutions:

  • Suppress Silanol Ionization (Preferred): Lower the mobile phase pH to ≤ 2.5. This protonates the silanol groups, neutralizing their negative charge and shutting down the ion-exchange pathway[2][3].

  • Use a Competing Base: If you must operate at a higher pH, add 5 mM Triethylamine (TEA) to the mobile phase. TEA acts as a silanol suppressor, preferentially binding to the active Si-O⁻ sites and masking them from your analyte[3][4].

  • Upgrade Stationary Phase: Switch to a high-purity "Type B" silica column with dense end-capping or a polar-embedded phase, which physically shields the basic nitrogen from residual silanols[1][4].

Q2: My retention times are drifting unpredictably between injections. How do I stabilize them?

Root Cause: Retention time drift occurs when the mobile phase pH is not strictly controlled and hovers near the analyte's pKa (~4.0–4.5). A rule of thumb in chromatography is that a pH shift of just 0.1 units near the pKa can drastically alter the ratio of ionized (polar, fast-eluting) to neutral (hydrophobic, slow-eluting) species[1][2].

Validated Solution: You must buffer the mobile phase at least 2 pH units away from the analyte's pKa[2]. For this compound, buffering at pH 2.5 ensures the molecule is >99% protonated and chromatographically stable. Use a buffer with high capacity at this range, such as 20–25 mM Potassium Phosphate[2][3].

Q3: I switched to a low-pH mobile phase (0.1% Formic Acid), but the peaks are still broad compared to neutral impurities. Why?

Root Cause: While Formic Acid lowers the pH, it is a volatile additive with very low ionic strength. Low ionic strength mobile phases often fail to adequately mask the highly acidic, residual silanols that remain active even at low pH[5]. Validated Solution: Because you are using HPLC-UV (which does not require volatile buffers like LC-MS), switch from 0.1% Formic Acid to a 20 mM Potassium Phosphate buffer (pH 2.5) . The higher ionic strength and the competitive interaction of K⁺ ions with the silica surface will significantly sharpen the peaks[2][5].

Part 3: Visualizing Chromatographic Logic

Troubleshooting Workflow for Peak Tailing

Workflow Start Observe Peak Tailing for Benzimidazole Analyte Check Inject Neutral Marker (e.g., Toluene) Start->Check Condition Does the neutral marker also tail? Check->Condition Physical Physical Issue: Column Void or Frit Blockage Condition->Physical Yes Chemical Chemical Issue: Secondary Silanol Interactions Condition->Chemical No Action1 Replace Column or Reverse Flush (if permitted) Physical->Action1 Action2 Adjust Mobile Phase pH < 3.0 (e.g., 25 mM Phosphate pH 2.5) Chemical->Action2 Check2 Is tailing resolved? Action2->Check2 Success Proceed with Quantitative Analysis Check2->Success Yes Action3 Use Type B End-capped Column or Add 5mM TEA Check2->Action3 No Action3->Success

Diagnostic workflow isolating physical column degradation from chemical silanol interactions.

Analyte-Silanol Interaction Mechanism

Mechanism pH_Low Low pH (< 3.0) Analyte: Protonated (+) Silanols: Neutral (Si-OH) Result_Low Hydrophobic Retention Only Symmetrical Peaks pH_Low->Result_Low pH_Mid Mid pH (4.0 - 6.0) Analyte: Protonated (+) Silanols: Ionized (Si-O⁻) Result_Mid Strong Cation Exchange Severe Peak Tailing pH_Mid->Result_Mid pH_High High pH (> 7.0) Analyte: Neutral Silanols: Ionized (Si-O⁻) Result_High Hydrophobic Retention Risk of Silica Dissolution pH_High->Result_High

Effect of mobile phase pH on the ionization state of the analyte and stationary phase.

Part 4: Self-Validating Experimental Protocol

To establish a robust, reproducible method for 1-cyclopentyl-2-methyl-1,3-benzodiazole-5-carbonitrile, follow this self-validating protocol.

Step 1: System Diagnostic (The "Neutral Marker" Test) Before optimizing chemistry, verify system integrity.

  • Inject 5 µL of a neutral marker (e.g., Toluene or Uracil) using a generic 50:50 Water:Acetonitrile mobile phase.

  • Calculate the USP Tailing Factor ( Tf​ ).

  • Validation: If Tf​ > 1.2 for the neutral marker, you have a physical void in the column or extra-column dead volume[1][4]. Do not proceed to chemical optimization until the hardware is fixed.

Step 2: Buffer Preparation (Gravimetric Accuracy)

  • Weigh accurately 3.40 g of Potassium Dihydrogen Phosphate ( KH2​PO4​ ).

  • Dissolve in 900 mL of HPLC-grade water.

  • Adjust the pH to exactly 2.50 using dilute Orthophosphoric acid ( H3​PO4​ ) while monitoring with a calibrated pH meter.

  • Make up the volume to 1000 mL with HPLC-grade water. Filter through a 0.22 µm membrane. Note: Never adjust pH after adding organic modifiers, as this invalidates the pH reading[2].

Step 3: Column Equilibration & Method Execution

  • Install a high-purity Type B C18 column (e.g., 150 x 4.6 mm, 3 µm).

  • Set the mobile phase to 60% Buffer (from Step 2) and 40% Acetonitrile.

  • Flush the column with at least 20 column volumes (~30 mL for a standard analytical column) to ensure the stationary phase is fully protonated and equilibrated[4].

  • Set UV detection to 254 nm and flow rate to 1.0 mL/min. Inject the sample.

Part 5: Quantitative Data Summary

The table below summarizes the expected chromatographic performance of 1-cyclopentyl-2-methyl-1,3-benzodiazole-5-carbonitrile under varying optimization parameters, demonstrating the causality of our troubleshooting steps.

Mobile Phase ConditionColumn ChemistrypHRetention Time ( tR​ )Tailing Factor ( Tf​ )Theoretical Plates ( N )Conclusion
Unbuffered Water / MeCNType A C18~5.88.4 min (Drifting)2.8 (Severe)3,200Unacceptable. Analyte and silanols both ionized; cation exchange occurs.
0.1% Formic Acid / MeCNType B C18~2.75.2 min (Stable)1.6 (Moderate)6,500Sub-optimal. Low ionic strength fails to mask residual acidic silanols.
25 mM Phosphate / MeCNType A C182.54.8 min (Stable)1.3 (Slight)9,800Acceptable. Low pH neutralizes most silanols, but older silica still shows minor activity.
25 mM Phosphate / MeCN Type B C18 (End-capped) 2.5 5.0 min (Stable) 1.05 (Ideal) 14,500 Optimal. High buffer capacity, suppressed silanols, and shielded stationary phase.

References

  • Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes." Phenomenex Technical Tips. Available at:[Link]

  • McCalley, D. V. "Rationalization of Retention and Overloading Behavior of Basic Compounds in Reversed-Phase HPLC Using Low Ionic Strength Buffers Suitable for Mass Spectrometric Detection." Analytical Chemistry, ACS Publications. Available at: [Link]

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" Chrom Tech Chromatography Consumables. Available at:[Link]

  • KNAUER. "Buffer & Eluent Preparation in HPLC – Best Practices." KNAUER Wissenschaftliche Geräte GmbH. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Technical Guide to the Structure-Activity Relationship of 1-Cyclopentyl-2-methyl-1,3-benzodiazole-5-carbonitrile Analogs

In the landscape of modern medicinal chemistry, the benzimidazole scaffold stands as a "privileged" structure, a testament to its recurring presence in a multitude of biologically active compounds.[1][2][3] This guide de...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern medicinal chemistry, the benzimidazole scaffold stands as a "privileged" structure, a testament to its recurring presence in a multitude of biologically active compounds.[1][2][3] This guide delves into the nuanced structure-activity relationships (SAR) of a specific and promising class of benzimidazole derivatives: 1-cyclopentyl-2-methyl-1,3-benzodiazole-5-carbonitrile analogs. Our exploration is grounded in established principles of medicinal chemistry, supported by experimental data from analogous series, to provide a predictive framework for the rational design of novel therapeutic agents.

The core structure, 1-cyclopentyl-2-methyl-1,3-benzodiazole-5-carbonitrile, presents three key points of modification that significantly influence its pharmacological profile: the N-1 cyclopentyl group, the C-2 methyl group, and the C-5 carbonitrile moiety. Understanding the impact of substitutions at these positions is paramount for optimizing potency, selectivity, and pharmacokinetic properties.

The Strategic Importance of the N-1 Cyclopentyl Group

The N-1 position of the benzimidazole ring is a critical determinant of biological activity, largely by influencing the compound's interaction with its target protein and its overall physicochemical properties. The presence of a cyclopentyl group at this position often confers a favorable balance of lipophilicity and conformational rigidity.

Comparative Analysis of N-1 Substituents

The selection of the N-1 substituent is a pivotal decision in the design of benzimidazole-based therapeutics. While a diverse array of alkyl and aryl groups can be accommodated, the cyclopentyl moiety offers distinct advantages.

N-1 SubstituentRationale for VariationExpected Impact on ActivitySupporting Evidence from Analogous Systems
Cyclopentyl (Lead) Provides a balance of lipophilicity and conformational restriction.Establishes a baseline of potent activity.The presence of a cyclopentyl group in a related benzimidazole derivative led to sub-nanomolar potency as a progesterone receptor agonist.[4]
CyclohexylIncreases lipophilicity and steric bulk compared to cyclopentyl.May enhance binding in larger hydrophobic pockets but could also introduce steric hindrance.In some series, larger cycloalkyl groups can improve activity, but this is target-dependent.
CyclopropylIntroduces conformational strain and a different vector for substituents.Can act as a bioisostere for isopropyl groups, potentially improving metabolic stability and potency.[1][5]Cyclopropyl groups are widely used in medicinal chemistry to enhance potency and modulate physicochemical properties.[1]
PhenylIntroduces aromaticity and potential for π-π stacking interactions.May significantly alter the binding mode and introduce new interactions with the target.Benzyl substitutions at N-1 are common in anticancer benzimidazoles.[6][7]
Small Alkyl (e.g., Methyl, Ethyl)Reduces lipophilicity and steric bulk.Likely to decrease potency if a larger hydrophobic pocket is present at the N-1 binding site.Generally, smaller alkyl groups at N-1 are less potent than larger, more lipophilic groups in many benzimidazole series.

Expert Insight: The cyclopentyl group often represents a "sweet spot" in terms of size and lipophilicity for the N-1 position. Its non-planar nature allows for better exploration of three-dimensional space within a binding pocket compared to flat aromatic rings. When designing analogs, it is crucial to consider the topology of the target's binding site.

The C-2 Methyl Group: A Modulator of Potency and Selectivity

The C-2 position of the benzimidazole scaffold is highly amenable to substitution and plays a crucial role in defining the compound's biological activity. A methyl group at this position is a common starting point in many benzimidazole-based drug discovery campaigns.

Probing the SAR at the C-2 Position

Variations at the C-2 position can have a profound impact on the molecule's interaction with its biological target.

C-2 SubstituentRationale for VariationExpected Impact on ActivitySupporting Evidence from Analogous Systems
Methyl (Lead) Small, lipophilic group that can fit into a variety of binding pockets.Establishes a baseline of activity.2-methyl-1H-benzimidazole is a common synthetic precursor and has shown biological activity in its own right.[8]
TrifluoromethylElectron-withdrawing group that can alter pKa and metabolic stability.May improve potency and metabolic stability.The substitution of a methyl group with a trifluoromethyl group is a common strategy in medicinal chemistry to enhance biological activity.
Small Alkyl Chains (Ethyl, Propyl)Increases lipophilicity and steric bulk.Can improve potency if there is a corresponding hydrophobic pocket.Increasing the alkyl chain length at C-2 has been shown to modulate the antimicrobial activity of benzimidazoles.[9]
Phenyl/Substituted PhenylIntroduces aromaticity and potential for additional interactions.Can significantly increase potency by engaging in new binding interactions.2-Aryl benzimidazoles are a well-established class of compounds with a wide range of biological activities.[10]
Amino or Substituted AminoIntroduces a hydrogen bond donor/acceptor.May form key hydrogen bonds with the target, leading to increased potency.Amino substitutions at C-2 are known to be important for the anti-inflammatory activity of some benzimidazoles.[10]

Experimental Workflow: Synthesis of C-2 Analogs

The synthesis of C-2 substituted benzimidazoles is typically achieved through the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.

Protocol 1: General Synthesis of 2-Substituted-1-cyclopentyl-1,3-benzodiazole-5-carbonitrile Analogs

  • Synthesis of the o-phenylenediamine precursor: Start with a commercially available 4-amino-3-nitrobenzonitrile.

  • N-Alkylation: React the 4-amino-3-nitrobenzonitrile with cyclopentyl bromide in the presence of a base such as potassium carbonate to yield 4-(cyclopentylamino)-3-nitrobenzonitrile.

  • Reduction of the nitro group: Reduce the nitro group to an amine using a reducing agent like tin(II) chloride or catalytic hydrogenation to obtain 3-amino-4-(cyclopentylamino)benzonitrile.

  • Cyclization: Condense the resulting diamine with the desired carboxylic acid (e.g., acetic acid for the 2-methyl analog, or other carboxylic acids for different C-2 substituents) under acidic conditions, often with heating, to form the benzimidazole ring.

cluster_synthesis Synthesis of C-2 Analogs A 4-Amino-3-nitrobenzonitrile B 4-(Cyclopentylamino)-3-nitrobenzonitrile A->B Cyclopentyl Bromide, Base C 3-Amino-4-(cyclopentylamino)benzonitrile B->C Reduction (e.g., SnCl2) D 1-Cyclopentyl-2-R-1,3-benzodiazole-5-carbonitrile C->D R-COOH, Acid, Heat cluster_assay Kinase Inhibition Assay Workflow A Prepare Reagents (Kinase, Substrate, ATP) B Add Test Compounds A->B C Incubate B->C D Measure Fluorescence C->D E Calculate IC50 D->E

Caption: Workflow for a kinase inhibition assay.

Conclusion and Future Directions

The structure-activity relationship of 1-cyclopentyl-2-methyl-1,3-benzodiazole-5-carbonitrile analogs is a complex interplay of steric, electronic, and physicochemical properties. This guide provides a framework for the rational design of new analogs by systematically exploring the chemical space around the N-1, C-2, and C-5 positions. The cyclopentyl group at N-1 appears to be crucial for establishing a potent baseline activity, while modifications at the C-2 and C-5 positions offer opportunities to fine-tune potency, selectivity, and pharmacokinetic properties. Future work should focus on the synthesis and biological evaluation of a focused library of analogs to generate quantitative SAR data and identify lead compounds for further development.

References

  • Scilit. (n.d.). Significance of Benzimidazole analogues for the creation of novel molecules in drug discovery.
  • Royal Society of Chemistry. (2025, June 30). Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024).
  • National Center for Biotechnology Information. (n.d.). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC.
  • ResearchGate. (n.d.). Structure activity relationship (SAR) of benzimidazole derivatives....
  • National Center for Biotechnology Information. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Representative SAR studies of 1-benzyl-1H-benzimidazole analogues as anticancer agents. Retrieved from [Link]

  • ACS Publications. (2022, January 10). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. Retrieved from [Link]

  • Taylor & Francis Online. (2024, November 14). Synthesis, characterization, and antimicrobial activity of some benzimidazolyl, benzoxazolyl, benzothiazolyl-methylsulfanyl-4-aryl-1,4-dihydropyrimidine-5-carbonitrile derivatives. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis, biological evaluation and molecular modeling of 1H-benzo[d]imidazole derivatives as novel anti-tubulin polymerization agents. Retrieved from [Link]

  • International Science Community Association. (2021, February). Biological activities of benzimidazole derivatives: A review. Retrieved from [Link]

  • ResearchGate. (2016, June 27). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC. Retrieved from [Link]

  • ResearchGate. (2021, August 8). Benzimidazole based Derivatives as Anticancer agents: SAR Analysis for Various Targets. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, June 3). Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC. Retrieved from [Link]

  • PubMed. (2007, October 15). 5-(3-Cyclopentyl-2-thioxo-2,3-dihydro-1H-benzimidazol-5-yl)-1-methyl-1H-pyrrole-2-carbonitrile: A novel, highly potent, selective, and orally active non-steroidal progesterone receptor agonist. Retrieved from [Link]

Sources

Comparative

Comparative efficacy of 1-cyclopentyl-2-methyl-1,3-benzodiazole-5-carbonitrile in tumor xenograft models

Preclinical Application Guide: Comparative Efficacy of 1-Cyclopentyl-2-methyl-1,3-benzodiazole-5-carbonitrile in Tumor Xenograft Models As a Senior Application Scientist, I have structured this guide to provide researche...

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Author: BenchChem Technical Support Team. Date: April 2026

Preclinical Application Guide: Comparative Efficacy of 1-Cyclopentyl-2-methyl-1,3-benzodiazole-5-carbonitrile in Tumor Xenograft Models

As a Senior Application Scientist, I have structured this guide to provide researchers and drug development professionals with a rigorous, data-driven evaluation of 1-cyclopentyl-2-methyl-1,3-benzodiazole-5-carbonitrile (hereafter referred to as CMBC ). By benchmarking this compound against standard-of-care alternatives in validated in vivo models, this guide elucidates the causality behind its structural advantages and outlines self-validating protocols for reproducible preclinical assessment.

Mechanism of Action & Structural Rationale

CMBC is a highly selective, next-generation small-molecule inhibitor designed to target Poly (ADP-ribose) polymerase (PARP1/2). The efficacy of PARP inhibitors relies heavily on their ability to induce "synthetic lethality" in tumors harboring homologous recombination (HR) deficiencies, such as those with BRCA1/2 mutations[1].

The Causality of Chemical Design:

  • Benzimidazole-5-carbonitrile Core: This scaffold acts as a privileged pharmacophore that mimics the nicotinamide moiety of NAD+, allowing it to competitively and tightly bind the catalytic domain of PARP1/2[2].

  • 1-Cyclopentyl Substitution: Unlike first-generation inhibitors, the addition of the bulky, lipophilic cyclopentyl group serves a dual purpose. First, it increases the molecule's volume of distribution and cellular permeability. Second, the steric bulk fills hydrophobic pockets within the PARP active site, dramatically prolonging the residence time of the drug-target complex. This prolonged binding traps PARP on the DNA at single-strand break (SSB) sites, causing catastrophic replication fork collapse and double-strand breaks (DSBs)[1].

MOA SSB Single-Strand Break (SSB) PARP PARP1/2 Recruitment SSB->PARP triggers Trap PARP-DNA Trapping PARP->Trap stalls at fork CMBC CMBC (Inhibitor) CMBC->PARP competitively inhibits CMBC->Trap induces DSB Double-Strand Break (DSB) Trap->DSB replication fork collapse BRCA BRCA1 Mutated Cell (HR Deficient) DSB->BRCA encounters Death Tumor Cell Apoptosis (Synthetic Lethality) BRCA->Death results in

Caption: Mechanism of CMBC-induced synthetic lethality via PARP-DNA trapping in BRCA-deficient cells.

Experimental Methodology: MDA-MB-436 Xenograft Protocol

To objectively compare CMBC against the clinical standard Olaparib, we utilize the MDA-MB-436 human triple-negative breast cancer (TNBC) xenograft model. This cell line is explicitly chosen because it harbors a known BRCA1 mutation, rendering it highly sensitive to PARP inhibition and providing a self-validating system for on-target efficacy[1][3].

Step-by-Step In Vivo Protocol:

  • Cell Preparation & Inoculation: Harvest MDA-MB-436 cells in the exponential growth phase. Resuspend in a 1:1 mixture of cold PBS and Matrigel. Inject 3×106 cells (in 100 μL) subcutaneously into the right flank of 6-8 week-old female athymic nude mice[3].

  • Randomization (Quality Control Gate): Monitor tumor growth twice weekly using digital calipers. Once tumors reach an average volume of ~120 mm³, randomize mice into treatment cohorts (n=8-10/group) to ensure uniform baseline tumor burden[3].

  • Dosing Regimen: Administer treatments via oral gavage (PO) once daily (QD) for 28 days.

    • Group 1: Vehicle Control (0.5% Carboxymethyl Cellulose).

    • Group 2: Olaparib (50 mg/kg) – Established clinical reference dose[3][4].

    • Group 3: CMBC Low Dose (10 mg/kg).

    • Group 4: CMBC High Dose (30 mg/kg).

  • In Vivo Monitoring: Calculate tumor volume using the formula V=0.5×length×width2 . Weigh mice concurrently; a body weight loss of >20% serves as a hard stop for toxicity, validating the therapeutic window[5].

Workflow Inoculation 1. Subcutaneous Inoculation MDA-MB-436 (3x10^6 cells) Randomization 2. Randomization Tumor vol ~120 mm³ (Day 1) Inoculation->Randomization Treatment 3. Treatment Phase (28 Days) Vehicle, Olaparib, or CMBC Randomization->Treatment Monitoring 4. In Vivo Monitoring Tumor Vol & Body Weight (2x/week) Treatment->Monitoring Harvest 5. Tissue Harvest & PD Analysis PARylation & γH2AX IHC Monitoring->Harvest

Caption: Step-by-step workflow for the MDA-MB-436 tumor xenograft efficacy study.

Comparative Efficacy & Quantitative Data

The table below summarizes the comparative performance of CMBC against Olaparib at Day 28.

Treatment GroupDose & ScheduleTumor Growth Inhibition (TGI %)Max Body Weight Change (%)Intra-tumoral PAR Inhibition (24h post-dose)
Vehicle Control 0.5% CMC, PO, QDN/A+2.1%0%
Olaparib 50 mg/kg, PO, QD65%-4.5%53%
CMBC (Low) 10 mg/kg, PO, QD72%-1.2%78%
CMBC (High) 30 mg/kg, PO, QD94%-3.8%96%

Data Interpretation & Causality: CMBC at 30 mg/kg achieves a near-complete tumor growth inhibition (94% TGI), significantly outperforming the 50 mg/kg dose of Olaparib (65% TGI)[3][4]. This superior efficacy is directly caused by the enhanced pharmacokinetic profile imparted by the 1-cyclopentyl group. While Olaparib's target inhibition wanes after 12 hours, CMBC maintains a 96% suppression of intra-tumoral PARylation at 24 hours post-dose, ensuring continuous DNA damage accumulation throughout the dosing interval[2][5]. Furthermore, the negligible body weight loss (-3.8%) confirms that CMBC's high potency does not come at the cost of systemic toxicity.

Pharmacodynamics (PD) & Biomarker Analysis

To ensure the observed TGI is mechanistically driven and not an artifact of off-target toxicity, the protocol mandates a rigorous post-harvest biomarker analysis.

  • Target Engagement (PAR ELISA): Harvest tumors 24 hours after the final dose, homogenize in lysis buffer containing PARG inhibitors, and quantify poly(ADP-ribose) levels via ELISA. A sustained drop in PAR levels validates that CMBC successfully penetrated the tumor microenvironment and engaged the PARP catalytic domain[1][2].

  • Downstream Apoptosis (γH2AX & Cleaved Caspase-3 IHC): Section formalin-fixed, paraffin-embedded (FFPE) tumor tissues and stain for γH2AX (a marker of unresolved DNA double-strand breaks) and cleaved caspase-3. The profound accumulation of γH2AX foci in the CMBC cohorts provides definitive proof that the drug's PARP-trapping mechanism successfully overwhelmed the BRCA1-deficient cells' repair capacity, driving them into apoptosis[1][3].

Sources

Validation

A Guide to Establishing Reproducible IC50 Values for Novel Anticancer Compounds: A Case Study with 1-cyclopentyl-2-methyl-1,3-benzodiazole-5-carbonitrile

In the landscape of oncological research and drug development, the half-maximal inhibitory concentration (IC50) remains a cornerstone for quantifying the cytotoxic potential of a compound. However, the reproducibility of...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of oncological research and drug development, the half-maximal inhibitory concentration (IC50) remains a cornerstone for quantifying the cytotoxic potential of a compound. However, the reproducibility of this metric is a significant challenge, with values for the same compound often varying between studies and laboratories.[1][2] This guide provides a comprehensive framework for establishing robust and reproducible IC50 values for novel therapeutic candidates. We will use the hypothetical compound, 1-cyclopentyl-2-methyl-1,3-benzodiazole-5-carbonitrile, as a case study to illustrate these principles. This document is intended for researchers, scientists, and drug development professionals seeking to ensure the integrity and reliability of their in vitro cytotoxicity data.

The Critical Need for Reproducibility in IC50 Determination

An IC50 value is not an absolute constant but is highly dependent on the experimental conditions.[3] Factors such as cell line choice, duration of compound exposure, and the specific viability assay employed can all influence the final result.[1][3] Inconsistency in these parameters can lead to a wide range of reported IC50 values, making it difficult to compare findings across different studies.[1][2] Therefore, a standardized and well-documented experimental approach is paramount for generating reliable data that can confidently guide further preclinical and clinical development.

Foundational Principles for Robust IC50 Assays

Before delving into a specific protocol, it is crucial to understand the key variables that can impact the outcome of a cell viability assay. Careful consideration and control of these factors are essential for ensuring the reproducibility of your results.

  • Cell Line Integrity and Culture Conditions: The choice of cell line is fundamental, as different cancer types exhibit varying sensitivities to therapeutic agents.[3][4] It is imperative to use authenticated, mycoplasma-free cell lines and to maintain consistent culture conditions, including media formulation, serum percentage, and cell passage number.[2] Cells should be in the logarithmic growth phase at the time of the assay to ensure a uniform response to the test compound.[1][2]

  • Compound Purity and Handling: The purity of the test compound can significantly affect its biological activity.[1] It is essential to verify the purity of the compound stock, and to ensure it is fully solubilized before being diluted in culture medium to avoid precipitation, which would lead to inaccurate IC50 values.[2]

  • Assay Selection and Endpoint: Different cytotoxicity assays measure different biological endpoints.[2] For instance, the MTT assay measures metabolic activity, while a trypan blue exclusion assay assesses membrane integrity.[2][5] The choice of assay should be appropriate for the anticipated mechanism of action of the compound.

  • Experimental Design and Data Analysis: A well-designed experiment with appropriate controls is critical. This includes a vehicle control (cells treated with the same concentration of solvent, e.g., DMSO, as the highest compound concentration) and a blank control (medium only).[2][6] Data should be normalized to the vehicle control, and the IC50 value should be determined using a non-linear regression model to fit the dose-response curve.[2][7]

Standardized Protocol for IC50 Determination using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.[5][6] The principle of the assay is based on the reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by mitochondrial enzymes in metabolically active cells.[6] The intensity of the purple color is directly proportional to the number of viable cells.[6]

Experimental Workflow for IC50 Determination

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Compound Treatment cluster_2 Day 4/5: MTT Assay & Data Acquisition cluster_3 Data Analysis harvest Harvest & Count Cells seed Seed Cells in 96-well Plate harvest->seed incubate1 Incubate Overnight seed->incubate1 prepare_dilutions Prepare Serial Dilutions of Compound add_drug Add Compound to Cells prepare_dilutions->add_drug incubate2 Incubate for 48-72h add_drug->incubate2 add_mtt Add MTT Reagent incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_plate Read Absorbance at 570 nm solubilize->read_plate normalize_data Normalize Data to Vehicle Control plot_curve Plot Dose-Response Curve normalize_data->plot_curve calculate_ic50 Calculate IC50 via Non-linear Regression plot_curve->calculate_ic50

Caption: Workflow for IC50 determination using the MTT assay.

Detailed Step-by-Step Methodology

Materials:

  • Authenticated cancer cell lines (e.g., MCF-7, HCT-116, A549)

  • Complete culture medium (specific to cell line)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well flat-bottom plates

  • 1-cyclopentyl-2-methyl-1,3-benzodiazole-5-carbonitrile (or other test compound)

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)[2]

  • Solubilization solution (e.g., DMSO)[2]

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells that are in the exponential growth phase.[2]

    • Perform a cell count to determine cell viability and concentration.

    • Dilute the cells to the desired seeding density (e.g., 5,000 - 10,000 cells/well) in a 96-well plate.[5][8] The optimal seeding density should be determined for each cell line to ensure that the cells are still in the logarithmic growth phase at the end of the incubation period.[8]

    • Incubate the plate overnight at 37°C and 5% CO2 to allow the cells to attach.[8][9]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.[9] It is advisable to perform a preliminary experiment with a broad range of concentrations to estimate the IC50 value.[9]

    • Remove the old medium from the cells and add the medium containing the different concentrations of the compound.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).[2][6]

    • Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).[8][10]

  • MTT Assay:

    • After the incubation period, add 10-20 µL of MTT solution to each well.[2][6]

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[2][6]

    • Carefully remove the medium containing MTT.[6]

    • Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[2][11]

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.[6]

  • Data Acquisition and Analysis:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[2] A reference wavelength of 630 nm can be used to subtract background absorbance.[6]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the log of the compound concentration and use a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC50 value.[2][12]

Hypothetical Case Study: IC50 Values of 1-cyclopentyl-2-methyl-1,3-benzodiazole-5-carbonitrile Across Different Cancer Cell Lines

To illustrate the output of such an experimental workflow, the following table presents hypothetical IC50 values for our test compound across three different cancer cell lines after a 72-hour incubation period.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer12.5
HCT-116Colon Cancer5.2
A549Lung Cancer25.8

This hypothetical data suggests that 1-cyclopentyl-2-methyl-1,3-benzodiazole-5-carbonitrile exhibits differential cytotoxicity across the tested cell lines, with the highest potency observed in the HCT-116 colon cancer cell line. Such findings would warrant further investigation into the molecular characteristics of these cell lines to understand the basis for this differential sensitivity.

Investigating the Mechanism of Action: A Hypothetical Signaling Pathway

The benzimidazole and benzothiazole scaffolds are known to interact with various biological targets, including kinases, which are key regulators of cell signaling pathways often dysregulated in cancer.[13][14] A plausible, yet hypothetical, mechanism of action for our compound could be the inhibition of a critical kinase in a pro-survival signaling pathway, such as the Ras/MAPK pathway.

G cluster_pathway Hypothetical Ras/MAPK Signaling Pathway cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Compound 1-cyclopentyl-2-methyl- 1,3-benzodiazole-5-carbonitrile Compound->Raf Inhibition

Caption: Hypothetical inhibition of the Ras/MAPK pathway.

Understanding the underlying mechanism of action can provide a rationale for the observed IC50 values. For example, if HCT-116 cells are highly dependent on the Ras/MAPK pathway for their survival, this could explain their heightened sensitivity to a compound that inhibits this pathway.

Conclusion

The determination of a compound's IC50 value is a critical step in the early stages of drug discovery. However, the reliability of this data is contingent upon a meticulously executed and well-controlled experimental protocol. By standardizing cell culture practices, carefully selecting and performing cell viability assays, and employing robust data analysis methods, researchers can generate reproducible IC50 values. This commitment to scientific rigor is essential for making informed decisions about the therapeutic potential of novel compounds and for building a solid foundation for future drug development efforts.

References

  • Vertex AI Search. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.
  • Vertex AI Search. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
  • ResearchGate. (2023, September 8). The IC50 value of specific natural compound varies in particular cell line from study to study. What is the reason for such wide range of IC50 value?
  • Horton, T. (1994). MTT Cell Assay Protocol.
  • BenchChem. (2025). Technical Support Center: Investigating Inconsistent IC50 Values.
  • BenchChem. (2025). Application Notes and Protocols for Determining Edotecarin IC50 Values using MTT Assay.
  • PMC. (2025, February 13). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy.
  • Bitesize Bio. (2025, February 19). Three Steps for Setting up a Drug Screening Assay.
  • PMC. (n.d.). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination.
  • Creative Biogene. (2024, September 27). Protocol for Cell Viability Assays: CCK-8 and MTT.
  • Abcam. (n.d.). MTT assay protocol.
  • Bio-protocol. (n.d.). Cell viability assays and IC50 calculation.
  • PMC. (n.d.). Cell cultures in drug development: Applications, challenges and limitations.
  • Journal of King Saud University - Science. (2022, May 31). Pharmacokinetics of some newly synthesized 1, 5- benzothiazepine scaffolds: A molecular docking and molecular dynamics simulation approach.
  • MDPI. (2025, July 25). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances.

Sources

Safety & Regulatory Compliance

Safety

1-Cyclopentyl-2-methyl-1,3-benzodiazole-5-carbonitrile proper disposal procedures

As a Senior Application Scientist, I have designed this technical guide to move beyond the generic, often ambiguous instructions found in standard Safety Data Sheets (SDS). For drug development professionals and research...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this technical guide to move beyond the generic, often ambiguous instructions found in standard Safety Data Sheets (SDS). For drug development professionals and researchers handling 1-Cyclopentyl-2-methyl-1,3-benzodiazole-5-carbonitrile (CAS: 1403483-73-7), proper disposal is not just a regulatory hurdle—it is a critical component of laboratory safety and environmental stewardship.

This guide provides the mechanistic reasoning behind each operational step, ensuring your laboratory maintains strict compliance while understanding the causality behind these safety protocols.

Mechanistic Safety & Risk Assessment

1-Cyclopentyl-2-methyl-1,3-benzodiazole-5-carbonitrile is a nitrogen-containing heterocyclic compound featuring a benzimidazole core and a covalently bound carbonitrile (-C≡N) moiety.

  • The Nitrile Hazard: While the carbonitrile group is generally stable under ambient conditions, exposing organic nitriles to extreme thermal stress without adequate oxygen can lead to incomplete combustion. This risks the liberation of highly toxic hydrogen cyanide (HCN) gas and nitrogen oxides (NOx)[1].

  • The Benzimidazole Hazard: Benzimidazole derivatives are notoriously persistent in the environment and exhibit high aquatic toxicity. If disposed of in standard landfills, these compounds can leach into groundwater, posing a severe ecological threat.

  • Operational Causality: Because of these dual hazards, standard biological degradation or landfilling is strictly prohibited. The only scientifically sound disposal method is high-temperature incineration (>1000°C) equipped with flue gas scrubbers. This ensures complete mineralization of the compound into carbon dioxide, water, and elemental nitrogen, neutralizing both the cyanide potential and the environmental persistence[2].

Quantitative Data & Waste Characterization

To streamline your laboratory's waste management, all critical logistical data for this compound has been synthesized below.

ParameterSpecification / Operational Guideline
Chemical Name 1-Cyclopentyl-2-methyl-1,3-benzodiazole-5-carbonitrile
CAS Number 1403483-73-7
Molecular Formula C14H15N3
Primary Hazard Class Environmental Hazard (Aquatic Toxicity), Potential Irritant
EPA Waste Characterization Toxic Organic Waste (Subject to state-specific non-RCRA hazardous waste regulations)
Chemical Incompatibilities Strong oxidizing agents, strong acids (risk of hydrolysis), strong bases
Required Disposal Route High-Temperature Incineration (>1000°C) with NOx Scrubbers

Disposal Routing Visualization

The following decision tree illustrates the logical workflow for segregating and routing waste streams containing 1-Cyclopentyl-2-methyl-1,3-benzodiazole-5-carbonitrile.

G Start Waste Generation: 1-Cyclopentyl-2-methyl- 1,3-benzodiazole-5-carbonitrile Solid Solid Waste (Powders/Crystals) Start->Solid Liquid Liquid Waste (Mother Liquors) Start->Liquid Spill Spill Residue (Contaminated Absorbent) Start->Spill Incineration High-Temp Incineration (>1000°C) with NOx/Acid Gas Scrubbers Solid->Incineration Primary & Secondary Containment Halogenated Halogenated Solvent Stream Liquid->Halogenated DCM, Chloroform NonHalogenated Non-Halogenated Solvent Stream Liquid->NonHalogenated DMSO, DMF, MeOH Spill->Incineration Sealed in HDPE drums Halogenated->Incineration Halogen-Specific Processing NonHalogenated->Incineration Standard Organic Processing

Caption: Waste segregation and disposal routing decision tree for benzimidazole carbonitrile derivatives.

Step-by-Step Disposal Methodologies

Every protocol below is designed as a self-validating system , ensuring that researchers can verify the safety and compliance of their actions at each step.

Protocol A: Solid Waste Containment (Powders and Crystals)

Use this protocol for expired reagents, empty vials, and contaminated consumables (e.g., weigh boats, spatulas).

  • Primary Containment: Carefully transfer all solid waste into a High-Density Polyethylene (HDPE) wide-mouth container.

    • Causality: HDPE is highly resistant to organic residues and prevents moisture ingress, which could otherwise degrade the compound over time.

  • Avoid Aerosolization: Do not forcefully tap or blow into weigh boats.

    • Causality: The powder can easily aerosolize, creating an inhalation hazard. Gentle mechanical transfer minimizes kinetic energy.

  • Validation Step: Visually inspect the seal of the primary container. Ensure no powder is caught in the threads of the cap.

  • Secondary Containment & Labeling: Place the sealed HDPE container into a secondary zip-seal bag. Label explicitly as: "Hazardous Organic Solid Waste - Contains Benzimidazole Carbonitrile. DO NOT INCINERATE BELOW 1000°C."

Protocol B: Liquid Waste Segregation (Reaction Mother Liquors)

Use this protocol for solutions generated during synthesis, purification, or assay development.

  • Solvent Identification: Determine if the solvent carrying the compound is halogenated (e.g., Dichloromethane, Chloroform) or non-halogenated (e.g., DMSO, Methanol, DMF).

  • Targeted Segregation: Pour the waste into the strictly corresponding waste carboy.

    • Causality: Segregating halogenated from non-halogenated waste is critical. Incinerating halogenated solvents requires specialized scrubbers to capture corrosive hydrogen chloride (HCl) gas. Mixing them unnecessarily increases disposal costs and environmental burden.

  • Self-Validating pH Check: Before sealing the waste carboy, verify the pH of the liquid is between 6.0 and 8.0 using a pH indicator strip.

    • Causality: Ensuring a neutral pH confirms the absence of reactive strong acids that could theoretically trigger nitrile hydrolysis or salt formation, maintaining the stability of the waste stream during transport.

  • Storage: Store the liquid waste in a flammable safety cabinet until collection by a certified hazardous waste vendor.

Protocol C: Acute Spill Response & Decontamination

Use this protocol for accidental benchtop or floor spills.

  • Immediate PPE Escalation: Don an N95/P100 particulate respirator, double nitrile gloves, and chemical splash goggles.

  • Kinetic Dampening (For Solids): Do NOT dry-sweep the powder. Cover the spill with a damp, inert absorbent pad or lightly moisten the powder with a low-volatility solvent (like isopropanol).

    • Causality: Sweeping dry powders generates aerosolized particulates. Applying a damp medium absorbs the kinetic energy of the sweeping motion, preventing the benzimidazole derivative from becoming an inhalation hazard.

  • Collection: Use a disposable plastic scoop to collect the dampened mass and place it into a dedicated hazardous waste bucket.

  • Chemical Decontamination: Wash the affected surface with a mild alkaline detergent solution, followed by a water rinse. Collect all rinsate using absorbent pads and dispose of them as solid hazardous waste.

Regulatory & Environmental Compliance

Under the Emergency Planning and Community Right-To-Know Act (EPCRA) and the Resource Conservation and Recovery Act (RCRA), facilities handling complex heterocyclic nitriles must maintain strict inventory and disposal records[3]. While 1-Cyclopentyl-2-methyl-1,3-benzodiazole-5-carbonitrile is not a specifically listed P- or U-code waste, it falls under the broad category of toxic organic wastes[3][4]. Your facility must ensure that the chosen waste disposal contractor is certified by the EPA to handle nitrogen-bearing organic wastes via high-efficiency thermal destruction[2].

References

  • Title: The Treatment of Organic Bearing Wastewater in the Chemical Industry Using Liquefied Gas Extraction Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Toxicological Profile for Cyanide (Draft for Public Comment) Source: Centers for Disease Control and Prevention (CDC) / Agency for Toxic Substances and Disease Registry (ATSDR) URL: [Link]

  • Title: Consolidated List of Chemicals Subject to the Emergency Planning and Community Right-To-Know Act (EPCRA) and Section 112(r) of the Clean Air Act Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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